3-Bromoquinoline
描述
Structure
3D Structure
属性
IUPAC Name |
3-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIKWINFUGEQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063787 | |
| Record name | Quinoline, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; mp = 13-15 deg C; [Alfa Aesar MSDS] | |
| Record name | 3-Bromoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00147 [mmHg] | |
| Record name | 3-Bromoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5332-24-1 | |
| Record name | 3-Bromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP57JF73Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Bromoquinoline: A Comprehensive Technical Guide for Researchers
Abstract: 3-Bromoquinoline is a versatile heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure, characterized by a bromine atom at the 3-position of the quinoline (B57606) ring, imparts specific reactivity that makes it a valuable intermediate for the synthesis of a wide array of functionalized molecules. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Chemical Structure
This compound is systematically known as 3-bromo-1-azanaphthalene.[1] Its identity is uniquely defined by the CAS Registry Number 5332-24-1.[1][2][3][4]
| Identifier | Value |
| CAS Number | 5332-24-1[1][2][3][4] |
| Molecular Formula | C₉H₆BrN[2][3][4] |
| Molecular Weight | 208.05 g/mol [2][4] |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Bromo-1-azanaphthalene[1] |
| MDL Number | MFCD00006767[1][3] |
| EC Number | 226-237-1[2] |
| PubChem CID | 21413[2][3] |
Physicochemical Properties
This compound is typically a light yellow liquid at room temperature.[2][3][5] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Appearance | Colorless to light yellow liquid[5] |
| Melting Point | 13-15 °C[1][2][5][6] |
| Boiling Point | 274-276 °C[1][5] |
| Density | 1.533 g/mL at 25 °C[1][5] |
| Refractive Index (n20/D) | 1.664[1] |
| Flash Point | >110 °C[1][7] |
| Purity | ≥95% to >98% (GC)[1] |
| Storage Temperature | 0-8°C, under inert gas, protected from light and air[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the reaction of a substituted aniline (B41778) compound with an intermediate derived from 1,1,3,3-tetramethoxypropane (B13500) and bromine.[8] Another approach is the heating of quinoline perbromide at 180°C.[5][9] A regioselective synthesis has also been developed via a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[10]
General Experimental Protocol for Regioselective Synthesis
The following is a generalized procedure based on the acid-promoted rearrangement of arylmethyl azides for the synthesis of this compound derivatives.[10]
-
An arylmethyl azide (B81097) (1.0 equivalent) is placed in a round-bottom flask under an argon atmosphere.
-
Dry dichloroethane (DCE) is added to dissolve the azide (at a concentration of approximately 0.14 mmol/mL).[10]
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) is added to the solution, and the mixture is stirred for 5 minutes at room temperature.[10]
-
A haloacetylene, such as bromophenylacetylene (2.0 equivalents), is then added to the reaction mixture.[10]
-
The reaction is stirred overnight at room temperature.[10]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
The aqueous layer is extracted with ethyl acetate (B1210297) (EtOAc).[10]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]
-
The crude dihydroquinoline intermediate is then oxidized using 1.0 equivalent of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate to afford the final this compound product.[10]
Caption: A workflow diagram illustrating the regioselective synthesis of this compound derivatives.
Chemical Reactivity and Key Reactions
The bromine atom at the 3-position of the quinoline ring is the primary site of reactivity, enabling a variety of chemical transformations. This compound is known to participate in several important classes of reactions.
-
Bromine-Magnesium Exchange: It can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate, which can then be quenched with various electrophiles to introduce new functional groups at the 3-position.[5]
-
Nucleophilic Substitution: The bromo group can be displaced by nucleophiles. For instance, 3-aminoquinoline (B160951) can be obtained by heating this compound with liquid ammonia (B1221849) in the presence of a copper catalyst.[11]
-
Cross-Coupling Reactions: this compound is a valuable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[7][12] This allows for the introduction of aryl or other organic moieties.
-
Cyanation: The bromo group can be converted to a cyano group by heating with copper cyanide, yielding 3-cyanoquinoline.[11]
References
- 1. 5332-24-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 5332-24-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 5332-24-1 | FB15276 | Biosynth [biosynth.com]
- 8. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound | 5332-24-1 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jptcp.com [jptcp.com]
physical and chemical properties of 3-bromoquinoline
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromoquinoline
Introduction
This compound is a halogenated derivative of quinoline (B57606), a heterocyclic aromatic organic compound. It serves as a crucial building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and reactivity, stemming from the presence of the bromine atom at the 3-position and the nitrogen atom within the quinoline ring, allow for a wide range of chemical transformations.[1] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 5332-24-1 | [2][3] |
| Molecular Formula | C₉H₆BrN | [2][4][5] |
| Molecular Weight | 208.05 g/mol | [2][5][6] |
| Appearance | Colorless to pale yellow liquid or semi-solid | [2][4][5] |
| Purity | ≥95% - 98% (by GC) | [2][7][8] |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br | [3][5] |
| InChIKey | ZGIKWINFUGEQEO-UHFFFAOYSA-N | [3][5] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 12-15 °C | [2][3][4][5] |
| Boiling Point | 274-276 °C (lit.) | [3][4] |
| Density | 1.533 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.664 (lit.) | [3][4] |
| Solubility | Miscible in methanol (B129727) and chloroform | [2] |
| Vapor Pressure | 0.00147 mmHg | [5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [6][7] |
| pKa | 2.69 (at 25 °C) | [4] |
Spectroscopic Data
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectrum conforms to the structure. | [2][9] |
| ¹³C NMR | Data available in spectral databases. | [10] |
| Mass Spectrometry (GC-MS) | Key m/z peaks at 207, 209, 128. | [5][11] |
| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR data available. Aromatic C-H stretch (3100-3000 cm⁻¹), C=C/C=N ring stretching (1600-1400 cm⁻¹). | [5][12][13] |
Chemical Properties and Reactivity
This compound is a versatile substrate for a variety of organic reactions. The bromine atom at the C3 position is susceptible to substitution and cross-coupling reactions, while the quinoline ring can undergo electrophilic substitution.
Key reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions : It is widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds.[1][14] This is a cornerstone of its utility in medicinal chemistry.
-
Bromine-Magnesium Exchange : Reacts with reagents like lithium tributylmagnesate to form a Grignard-like intermediate, which can then be quenched with various electrophiles to yield functionalized quinolines.[4]
-
Electrophilic Aromatic Substitution : The quinoline ring can be nitrated, for example with a mixed acid, to generate products such as 3-bromo-5-nitroquinoline.[4]
-
Oxidation : Can be oxidized with strong oxidizing agents like potassium permanganate, leading to the cleavage of the benzene (B151609) ring and formation of pyridine (B92270) dicarboxylic acid derivatives.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound via Cycloaddition
A modern and regioselective method for synthesizing this compound derivatives involves a formal [4+2] cycloaddition.[15] The following is a general procedure adapted from this approach.
Materials:
-
Arylmethyl azide (B81097) (1.0 equiv)
-
1-Bromoalkyne (e.g., bromophenylacetylene) (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equiv)
-
Dry Dichloroethane (DCE)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the arylmethyl azide (1.0 equiv) in dry dichloroethane (DCE).
-
Cation Generation: Add TfOH (1.0 equiv) to the solution and stir for 5 minutes at room temperature. This promotes the rearrangement of the azide to generate an N-aryliminium ion in situ.
-
Cycloaddition: Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature.
-
Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the solution and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
-
Oxidation: Dissolve the crude intermediate in EtOAc and add DDQ (1.0 equiv). Stir until the reaction is complete (monitor by TLC) to afford the final this compound product.
-
Purification: Purify the final product using flash column chromatography.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a general protocol for the coupling of this compound with an arylboronic acid.[14][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol (B44631) ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/water 4:1, or THF/water)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen which can deactivate the catalyst.[16]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-substituted quinoline.
Applications in Research and Development
This compound is a valuable precursor in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Development : It is a key intermediate for synthesizing compounds with potential anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[1][17][18][19][20] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry.[18]
-
Organic Synthesis : Its defined reactivity allows for the construction of complex heterocyclic molecules and the exploration of new synthetic pathways.[1]
-
Material Science : Derivatives of this compound are used to develop advanced materials, such as polymers and fluorescent probes for biological imaging, due to their unique electronic properties.[1]
Conclusion
This compound is a well-characterized compound with a robust set of physical and chemical data. Its utility as a versatile synthetic intermediate is well-established, particularly in the construction of substituted quinoline systems via modern cross-coupling techniques. The detailed properties and protocols provided in this guide serve as a critical resource for scientists and researchers aiming to leverage this compound in drug discovery, organic synthesis, and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biomall.in [biomall.in]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 5332-24-1 [chemicalbook.com]
- 5. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5332-24-1 | FB15276 | Biosynth [biosynth.com]
- 7. 5332-24-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 10. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR [m.chemicalbook.com]
- 11. Quinoline, 3-bromo- [webbook.nist.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
3-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the molecular structure, properties, synthesis, and biological significance of 3-bromoquinoline, a key building block in medicinal chemistry.
Introduction
This compound is a halogenated derivative of quinoline (B57606), a heterocyclic aromatic organic compound. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a detailed overview of this compound, encompassing its molecular characteristics, experimental protocols for its synthesis and key reactions, and its relevance in the context of drug discovery and development, particularly as a scaffold for kinase inhibitors.
Molecular Structure and Properties
This compound is characterized by a quinoline ring system with a bromine atom substituted at the 3-position. This substitution significantly influences the molecule's reactivity and its interactions with biological targets.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrN | [1] |
| Molecular Weight | 208.05 g/mol | [1] |
| CAS Number | 5332-24-1 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 13-15 °C | |
| Boiling Point | 274-276 °C | |
| Density | 1.533 g/mL at 25 °C | |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br | [1] |
| InChI | InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | [1] |
| InChIKey | ZGIKWINFUGEQEO-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons in the region of 7.5-9.0 ppm. The proton at C2 is typically the most deshielded. |
| ¹³C NMR | Signals for nine carbon atoms, with the carbon bearing the bromine (C3) and the carbons of the pyridine (B92270) ring showing characteristic shifts. |
| Mass Spectrometry (MS) | A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of this compound in a research setting.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of quinoline. The following is a representative protocol.
Materials:
-
Quinoline
-
Bromine
-
Hydrobromic acid (48%)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline in a suitable solvent such as nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled quinoline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The reaction mixture is then carefully neutralized with a solution of sodium hydroxide.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) and water (solvent mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and triphenylphosphine.
-
Add a mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Heck Coupling Reaction
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, where this compound can be coupled with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile or DMF (solvent)
Procedure:
-
In a Schlenk flask, combine this compound, the alkene, tri(o-tolyl)phosphine, and triethylamine in the chosen solvent.
-
Degas the mixture with argon or nitrogen.
-
Add palladium(II) acetate to the flask.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
Synthesis of 3-Bromoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromoquinoline, a key intermediate in the development of pharmaceuticals and functional materials. The strategic introduction of a bromine atom at the 3-position of the quinoline (B57606) scaffold opens avenues for further molecular elaboration through various cross-coupling reactions. This document details established methodologies, including direct bromination under specific conditions, synthesis from 3-aminoquinoline (B160951) via the Sandmeyer reaction, and a modern regioselective approach involving cycloaddition.
Core Synthetic Strategies
The synthesis of this compound from quinoline can be approached through several distinct strategies. Direct electrophilic bromination of the quinoline ring typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the nitrogen atom.[1] However, specific conditions can favor the formation of the 3-bromo isomer. More regioselective methods involve the transformation of a pre-functionalized quinoline, such as 3-aminoquinoline, or building the brominated quinoline ring system from acyclic precursors.
Direct Bromination of Quinoline in the Gaseous Phase
A high-temperature, gas-phase bromination of quinoline has been reported to yield this compound. This method circumvents the typical regioselectivity observed in solution-phase electrophilic aromatic substitution.
Experimental Protocol:
The bromination of quinoline in the gaseous phase at 300°C leads to the formation of this compound.[2] While specific details on the experimental setup are sparse in the readily available literature, it involves passing a mixture of quinoline vapor and bromine gas through a heated reaction tube.
Bromination of Quinoline Acid Salt
A patented method describes the synthesis of this compound by reacting an acid salt of quinoline with bromine. This procedure is reported to be suitable for producing high-purity this compound.[3]
Experimental Protocol:
An acid salt of quinoline is reacted with bromine in a solvent to form this compound hydrobromide. This intermediate is then recrystallized from a mixed solvent of water and an alcohol before being treated with an alkali to yield this compound.[3] The final product can be purified by simple distillation.[3]
Sandmeyer Reaction of 3-Aminoquinoline
The Sandmeyer reaction provides a classical and reliable method for the conversion of an aryl amine to an aryl halide.[4][5][6] In this context, 3-aminoquinoline is converted to the corresponding diazonium salt, which is then treated with a copper(I) bromide source to yield this compound.
Reaction Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the quinoline ring is a key strategy for expanding chemical diversity and enhancing pharmacological profiles.[1] Among functionalized quinolines, 3-bromoquinoline derivatives are of particular interest as they serve as versatile intermediates for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications.[4][5] This technical guide provides a comprehensive overview of modern and classical methods for the regioselective synthesis of 3-bromoquinolines, complete with detailed experimental protocols, comparative data, and visual representations of reaction pathways.
Synthetic Strategies for this compound Derivatives
Several synthetic strategies have been developed to achieve the regioselective introduction of a bromine atom at the C3 position of the quinoline nucleus. These methods can be broadly categorized into two main approaches: construction of the quinoline ring with a pre-installed bromine atom and direct C-H bromination of a pre-formed quinoline ring . This guide will focus on key, reliable methods that offer high regioselectivity and good to excellent yields.
Formal [4+2] Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes
A highly effective method for the regioselective synthesis of 3-bromoquinolines involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide (B81097), and a 1-bromoalkyne.[6][7][8] This acid-promoted reaction proceeds with excellent regioselectivity, affording the desired this compound derivatives in good yields.[6]
Logical Relationship of the [4+2] Cycloaddition Pathway
Caption: Logical flow of the formal [4+2] cycloaddition for this compound synthesis.
Experimental Protocol: General Procedure for the Synthesis of 3-Bromoquinolines via [4+2] Cycloaddition [7]
-
To a round-bottom flask, add the arylmethyl azide (1.0 equiv) and dry dichloroethane (DCE) (0.14 mmol/mL) under an argon atmosphere.
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
-
Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.0 equiv).
-
Stir the mixture until the oxidation is complete (monitored by TLC).
-
Purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data: Synthesis of Various this compound Derivatives [6]
| Entry | Arylmethyl Azide | 1-Bromoalkyne | Product | Yield (%) |
| 1 | Benzyl azide | Bromo(phenyl)acetylene | 3-Bromo-2-phenylquinoline | 68 |
| 2 | 4-Methoxybenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-methoxy-2-phenylquinoline | 75 |
| 3 | 4-Chlorobenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-chloro-2-phenylquinoline | 65 |
| 4 | Benzyl azide | 1-Bromo-1-hexyne | 3-Bromo-2-butylquinoline | 72 |
| 5 | 4-Methylbenzyl azide | 1-Bromo-1-hexyne | 3-Bromo-6-methyl-2-butylquinoline | 78 |
Electrophilic Cyclization of N-(2-Alkynyl)anilines
Another robust method for preparing 3-bromoquinolines is the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[5] This reaction proceeds via a 6-endo-dig cyclization pathway initiated by an electrophilic bromine source, such as molecular bromine (Br₂). The reaction is generally carried out under mild conditions and tolerates a variety of functional groups.[5]
Experimental Workflow for Electrophilic Cyclization
Caption: Step-by-step workflow for the synthesis of 3-bromoquinolines via electrophilic cyclization.
Experimental Protocol: Synthesis of 4-Phenyl-3-bromoquinoline [5]
-
Dissolve N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Quantitative Data: Electrophilic Cyclization with Various Substituents [5]
| Entry | N-(2-Alkynyl)aniline Substituent (on Aniline Ring) | Alkyne Substituent | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | 4-MeO | Phenyl | 82 |
| 3 | 4-Br | Phenyl | 78 |
| 4 | H | n-Butyl | 75 |
| 5 | 4-NO₂ | Phenyl | 65 |
Direct Bromination of Quinoline
Direct bromination of the quinoline ring can also yield this compound, although regioselectivity can be a challenge.[9][10] The reaction conditions, particularly the presence and nature of an acid, play a crucial role in directing the substitution pattern. Bromination of a quinoline acid salt, such as quinoline hydrobromide, in a suitable solvent can favor the formation of this compound.[10]
Signaling Pathway of Direct Bromination
Caption: Reaction pathway for the direct bromination of quinoline to this compound.
Experimental Protocol: Synthesis of this compound via Direct Bromination [10]
-
Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
-
Dissolve the quinoline hydrobromide in a suitable solvent (e.g., a mixture of water and an alcohol).
-
Add molecular bromine (Br₂) to the solution and stir the reaction mixture.
-
After the reaction is complete, the this compound hydrobromide product may precipitate and can be collected by filtration.
-
Recrystallize the this compound hydrobromide from a mixed solvent system (e.g., water/alcohol).
-
Treat the purified hydrobromide salt with an alkali solution (e.g., 15% aqueous sodium carbonate) to neutralize the acid and liberate the free base.
-
Extract the this compound with an organic solvent (e.g., toluene).
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the final product by distillation or chromatography.
Quantitative Data: Yield of this compound [10]
| Method | Starting Material | Key Reagents | Yield (%) |
| Direct Bromination | Quinoline | HBr, Br₂, Na₂CO₃ | ~40 |
Conclusion
The regioselective synthesis of this compound derivatives is a critical task in synthetic and medicinal chemistry. The methods presented in this guide offer reliable and efficient pathways to these valuable building blocks. The formal [4+2] cycloaddition and the electrophilic cyclization of N-(2-alkynyl)anilines stand out for their high regioselectivity and good to excellent yields under relatively mild conditions. Direct bromination of quinoline offers a more classical approach, though it may require more careful control of reaction conditions to achieve the desired regioselectivity. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the quinoline core, and the scale of the synthesis. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of this compound Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]
Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical techniques used to characterize the heterocyclic compound 3-bromoquinoline. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where precise identification and purity assessment are paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification of this compound, presenting expected data, experimental protocols, and logical workflows.
Molecular Structure of this compound
This compound is a derivative of quinoline (B57606) where a bromine atom is substituted at the C3 position. Its molecular formula is C₉H₆BrN, and its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1] The molecular weight of this compound is approximately 208.05 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation : Weigh approximately 5-10 mg of the this compound sample.[2] Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[2] The solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube : Filter the solution to remove any particulate matter and transfer the clear solution into a standard 5 mm NMR tube to a depth of about 4.5 cm.[2]
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Determine the optimal 90° pulse width.
-
Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data, typically co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Expected ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H2 | 8.8 - 9.2 | Doublet (d) | ~2.0 - 3.0 |
| H4 | 8.2 - 8.6 | Doublet (d) | ~2.0 - 3.0 |
| H5 | 7.9 - 8.3 | Doublet (d) | ~7.0 - 9.0 |
| H8 | 7.8 - 8.2 | Doublet (d) | ~7.0 - 9.0 |
| H7 | 7.6 - 8.0 | Triplet of doublets (td) or Multiplet (m) | ~7.0 - 9.0, ~1.0 - 2.0 |
| H6 | 7.4 - 7.8 | Triplet of doublets (td) or Multiplet (m) | ~7.0 - 9.0, ~1.0 - 2.0 |
Note: These are estimated values based on the general chemical shifts for quinoline and related heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation : A slightly more concentrated sample (20-50 mg in 0.7-1.0 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition :
-
The spectrometer is tuned to the ¹³C frequency (e.g., ~75 MHz on a 300 MHz instrument).[3]
-
A proton-decoupled experiment is typically performed, which means all ¹³C-¹H couplings are removed, resulting in a spectrum where each unique carbon appears as a singlet.[3]
-
A larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.
-
-
Data Processing : The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR.
Expected ¹³C NMR Data for this compound
The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the proximity of electronegative atoms (N and Br).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C4 | 135 - 140 |
| C8a | 145 - 150 |
| C7 | 128 - 132 |
| C5 | 128 - 132 |
| C8 | 127 - 131 |
| C6 | 125 - 129 |
| C4a | 125 - 129 |
| C3 | 118 - 122 |
Note: These are estimated values. The carbon attached to bromine (C3) is expected to be in the region shown, and the carbons of the pyridine ring (C2, C4, C8a) are typically downfield.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating in a vacuum.[6]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[8] This is considered a "hard" ionization technique that often causes the molecular ion to break apart into smaller fragment ions.[7]
-
Mass Analysis : The ions are accelerated by an electric field and then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[6]
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Expected Mass Spectrometry Data for this compound
The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).
| m/z Value | Assignment | Interpretation |
| 207, 209 | [C₉H₆⁷⁹BrN]⁺•, [C₉H₆⁸¹BrN]⁺• | Molecular Ion (M⁺•). The presence of the M and M+2 peaks in an approximately 1:1 ratio is characteristic of a compound containing one bromine atom. |
| 128 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
| 101 | [C₈H₅N]⁺ | Further fragmentation, possibly loss of HCN from the quinoline fragment. |
Data sourced from NIST and PubChem databases.[1][9]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
Caption: Logical flow of structural elucidation.
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the specific substitution pattern of the quinoline ring system. Concurrently, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. Together, these techniques provide the unambiguous evidence required for structural confirmation in research and drug development settings.
References
- 1. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quinoline, 3-bromo- [webbook.nist.gov]
A Technical Guide to the Solubility of 3-Bromoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules.[1] Its utility as a precursor in the development of novel pharmaceutical agents, particularly in oncology and anti-inflammatory research, is well-documented.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of its relevance in drug discovery.
Core Concepts: Solubility of this compound
The solubility of this compound is governed by its molecular structure: a quinoline (B57606) core with a bromine substituent at the 3-position. This structure imparts a moderate polarity and the potential for various intermolecular interactions with solvent molecules. While comprehensive quantitative solubility data remains limited in publicly accessible literature, qualitative descriptions and data for related compounds provide valuable insights.
Quantitative and Qualitative Solubility Data
A summary of the available solubility information for this compound is presented below. It is important to note that "miscible" indicates that the solute and solvent mix in all proportions to form a single liquid phase. "Fairly soluble" suggests a significant, though not unlimited, capacity to dissolve.
| Solvent | Chemical Class | Polarity | Quantitative Solubility | Qualitative Solubility |
| Water | Protic | High | 103 mg/L (at 25°C)[2] | Insoluble[3] |
| Methanol | Protic | High | Data not available | Miscible |
| Chloroform | Chlorinated | Intermediate | Data not available | Miscible |
| Diethyl Ether | Ether | Low | Data not available | Soluble[4] |
| Benzene | Aromatic | Low | Data not available | Soluble[4] |
| Toluene | Aromatic | Low | Data not available | Soluble |
| Acetonitrile | Polar Aprotic | High | Data not available | Fairly Soluble |
| Acetone | Polar Aprotic | High | Data not available | Fairly Soluble |
| Ethyl Acetate | Ester | Intermediate | Data not available | Fairly Soluble |
| Dichloromethane | Chlorinated | Intermediate | Data not available | Fairly Soluble |
| Hexane (B92381) | Aliphatic | Low | Data not available | Fairly Soluble |
Note: The qualitative solubility in toluene, acetonitrile, acetone, ethyl acetate, dichloromethane, and hexane is inferred from studies on a structurally similar compound, 5,7-dibromo-8-hydroxyquinoline.[5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various stages of research and development. Standardized experimental protocols should be employed to ensure reliable and reproducible data. The following are generalized protocols for kinetic and thermodynamic solubility assays that can be adapted for this compound.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It provides a rapid indication of a compound's tendency to precipitate under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
Precipitation Detection: Analyze the samples for the presence of precipitate using nephelometry, turbidimetry, or UV/Vis spectroscopy to determine the highest concentration at which the compound remains in solution.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the saturation solubility of a compound in a specific solvent system at equilibrium, providing a more accurate representation of its true solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic solubility determination workflow.
Role in Drug Discovery and Signaling Pathways
While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial starting material for the synthesis of a diverse array of quinoline-based compounds with significant pharmacological activities.[1] Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.[9][10][11]
The biological activity of these derivatives is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways implicated in disease pathogenesis. For instance, various quinoline derivatives have been shown to exhibit anticancer properties by interfering with critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[11] Although specific pathways directly targeted by this compound are not extensively characterized, its role as a scaffold enables the generation of molecules that can potentially modulate pathways such as:
-
Kinase signaling pathways: Many quinoline derivatives are designed as kinase inhibitors, targeting key enzymes in pathways like the PI3K-Akt-mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.
-
Topoisomerase inhibition: Some quinoline-based compounds have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[11]
The following diagram illustrates the logical relationship of this compound as a precursor to bioactive compounds that can influence these cellular processes.
Caption: this compound in drug discovery.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in organic solvents, provides adaptable experimental protocols for its determination, and highlights its significance as a precursor in drug discovery. While a comprehensive quantitative solubility dataset is yet to be established, the provided qualitative data and experimental workflows offer a solid foundation for researchers and drug development professionals working with this important chemical entity. Further quantitative studies are warranted to build a more complete solubility profile of this compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 5332-24-1,this compound | lookchem [lookchem.com]
- 3. This compound(5332-24-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 5332-24-1 [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. jptcp.com [jptcp.com]
- 10. jptcp.com [jptcp.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 3-Bromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline (B57606) core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling and substitution reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound (CAS No. 5332-24-1) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their offerings.
| Supplier | Purity | Available Quantities | Additional Information |
| Avra Synthesis Pvt. Ltd. | 98% | 10 g | Pale yellow to yellow clear liquid or semi-solid.[1] |
| Apollo Scientific | ≥95% | 25 g, 100 g | Also known as 3-Bromo-1-azanaphthalene.[2] |
| Chem-Impex | ≥97% (GC) | 5 g, 25 g, 100 g, 250 g | Yellow liquid; noted for its use in developing bioactive molecules.[3] |
| Thermo Scientific Chemicals | 98% | 25 g, 50 g | Formerly part of the Acros Organics portfolio.[4][5] |
| TCI | >98.0% (GC) | Custom | White or Colorless to Yellow powder to lump to clear liquid.[6] |
| Biotuva Life Sciences | 98% | 5 g, 25 g, 100 g | |
| Sigma-Aldrich | 98% | 25 g, 100 g | Liquid form with a reported density of 1.533 g/mL at 25 °C. |
Experimental Protocols
The synthetic utility of this compound is vast, primarily revolving around its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Detailed below are representative experimental protocols for its synthesis and for two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck coupling.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of quinoline. A patent describes a method where an acid salt of quinoline is reacted with bromine in a solvent to form this compound hydrobromide, which is then neutralized with an alkali to yield this compound[7].
Another synthetic approach involves a formal [4+2] cycloaddition. In this method, an N-aryliminium ion, generated in situ from the rearrangement of a benzylic azide, reacts with a haloacetylene analogue to regioselectively produce the 3-haloquinoline derivative[3].
A multi-step synthesis has also been reported starting from 1,1,3,3-tetramethoxypropane. This raw material is first reacted with bromine to form an intermediate, which is then treated with a base. The resulting intermediate is subsequently reacted with a substituted aniline (B41778) compound to furnish the this compound derivative. This method is noted for its simplicity, use of readily available starting materials, and high yield[2].
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. This compound is an excellent substrate for this reaction.
Reaction Scheme:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Heck Coupling of this compound with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes. This compound can be effectively coupled with various alkenes using this method.
Reaction Scheme:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a palladium catalyst (e.g., palladium(II) acetate, 0.05 equiv.) in a suitable solvent such as acetonitrile, add the alkene (1.5 equiv.) and a base (e.g., triethylamine, 3.0 equiv.) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.
-
Purification: Re-dissolve the residue in a solvent like dichloromethane (B109758) (DCM) and wash with a saturated aqueous solution of ammonium (B1175870) chloride. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.
Applications in Drug Development and Signaling Pathways
The quinoline scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities. This compound serves as a crucial starting material for the synthesis of these complex molecules. Derivatives of this compound have shown promise as anticancer and anti-inflammatory agents[9].
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are being investigated as inhibitors of key cellular signaling components. For instance, highly brominated quinolines have demonstrated significant inhibitory activity against various cancer cell lines, with some compounds inhibiting human topoisomerase I, a critical enzyme in DNA replication and repair[10].
Furthermore, the morpholine (B109124) scaffold, which can be synthesized incorporating a quinoline moiety derived from this compound, is recognized for its favorable physicochemical properties in drug candidates. Such compounds are being explored as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer[11]. The inhibition of this pathway can block downstream cellular processes such as cell growth, proliferation, and survival.
Simplified Kinase Inhibitor Signaling Pathway
Conclusion
This compound is a commercially accessible and synthetically versatile compound with significant applications in organic synthesis and drug discovery. Its utility as a building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers. The continued exploration of this compound derivatives as potential therapeutic agents, especially in oncology, highlights the enduring importance of this fundamental heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 3-Bromoquinoline
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for 3-bromoquinoline, including its hazards, handling precautions, and emergency procedures.
Section 1: Chemical Identification and Physical Properties
This compound is a substituted quinoline (B57606) ring system with the molecular formula C₉H₆BrN.[1][2][3][4][5] It is a light yellow liquid at room temperature.[6]
| Property | Value | Source |
| Molecular Weight | 208.06 g/mol | [1][2][6] |
| Appearance | Yellow Liquid | [1][2][7] |
| Melting Point | 13 - 15 °C / 55.4 - 59 °F | [1][2][3][4][7] |
| Boiling Point | 274 - 276 °C / 525.2 - 528.8 °F | [3][4][7] |
| Flash Point | > 112 °C / > 233.6 °F | [1][7] |
| Density | 1.530 - 1.533 g/mL at 25 °C | [1][3][4] |
| Solubility | No information available | [1][2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][7] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2][7] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2][6][7] |
GHS Pictograms:
-
GHS07: Exclamation Mark
Section 3: Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Avoid all personal contact, including inhalation.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2][7][8]
-
Do not eat, drink, or smoke when using this product.[1][2][8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][7][10]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][2]
-
Protect containers from physical damage and check regularly for leaks.[8]
Section 4: Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent and correct use of personal protective equipment.
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves (Nitrile rubber is mentioned in one source).[1][7] Inspect gloves before use.[2][7] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][7] |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Section 5: First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediate medical attention is required.[1][2] If not breathing, give artificial respiration.[2][9] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[9] Immediate medical attention is required.[2] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediate medical attention is required.[1][2] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Do NOT induce vomiting.[2][9] |
Section 6: Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[1][2]
-
Environmental Precautions: Should not be released into the environment.[1][2]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2] For larger spills, prevent spillage from entering drains or water courses.[8]
Section 7: Stability and Reactivity
-
Reactivity: None known, based on available information.[1][2]
-
Conditions to Avoid: Incompatible products, excess heat.[1][2]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[1][2]
Section 8: Toxicological and Ecological Information
Toxicological Information:
-
The toxicological properties of this compound have not been fully investigated.[2][9]
-
It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7]
-
It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][6][7]
Ecological Information:
-
Ecotoxicity: Do not empty into drains.[2]
-
Persistence and Degradability: No information available.[2]
-
Bioaccumulative Potential: The partition coefficient (n-octanol/water) log Pow is 3.03, suggesting a potential for bioaccumulation.[2]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure all local regulations are followed.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. This compound 98 5332-24-1 [sigmaaldrich.com]
- 4. This compound | 5332-24-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound(5332-24-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. capotchem.com [capotchem.com]
The Diverse Biological Activities of Quinoline and Its Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The quinoline (B57606) scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural features have allowed for the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of quinoline-based compounds, with a focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] These mechanisms include the inhibition of key enzymes involved in cell signaling and DNA replication, cell cycle arrest, and the induction of apoptosis.[2]
Mechanisms of Anticancer Action
Enzyme Inhibition: A primary mode of anticancer activity for many quinoline derivatives is the inhibition of critical enzymes that are often dysregulated in cancer cells.
-
Tyrosine Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] By blocking the ATP binding site of the kinase domain, these derivatives can halt the downstream signaling pathways, like the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4][5]
-
Topoisomerase Inhibition: Certain quinoline derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[1] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival and is frequently hyperactivated in various cancers.[5][6] Several quinoline derivatives have been shown to effectively inhibit key components of this pathway, leading to decreased cell proliferation and increased apoptosis.[6][7]
Cell Cycle Arrest and Apoptosis Induction: Quinoline derivatives can induce cell cycle arrest at different phases, preventing cancer cells from completing their division cycle.[2] Furthermore, many of these compounds can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.
Quantitative Data: Anticancer Activity
The anticancer efficacy of various quinoline derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4,7-Disubstituted quinolines | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [1] |
| HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [1] | |
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] | |
| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [1] |
| U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [1] | |
| 3-Quinoline derivatives | MCF7 (Breast) | 29.8 - 40.4 | [1] |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [8][9] |
| HCT-116 (Colon) | 5.34 | [8][9] | |
| MCF-7 (Breast) | 5.21 | [8][9] | |
| Quinoline-based EGFR/HER-2 dual inhibitor (5a) | EGFR | 71 nM | [10] |
| HER-2 | 31 nM | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a wide range of bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives are diverse and can include:
-
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Their inhibition leads to the cessation of bacterial cell division and ultimately cell death.
-
Enzyme Inhibition: Other quinoline derivatives can inhibit various microbial enzymes that are crucial for metabolic processes. For example, some have been shown to act as peptide deformylase (PDF) inhibitors.[15]
-
Membrane Disruption: Some quinoline compounds can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [16] |
| Staphylococcus aureus | 2 | [16] | |
| Klebsiella pneumoniae | 50 | [16] | |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 | [15] |
| Staphylococcus aureus | 3.12 - 50 | [15] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [15] | |
| Escherichia coli | 3.12 - 50 | [15] | |
| 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 µM | [17] |
| Bacillus cereus | 0.8 µM | [17] | |
| Quinoline-dihydrotriazine derivatives | Staphylococcus aureus | 2 | [18] |
| Escherichia coli | 2 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10][19][20][21]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Quinoline derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the quinoline derivative in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Antimalarial Activity
The quinoline core is central to some of the most important antimalarial drugs ever developed, including quinine (B1679958) and chloroquine. Research into new quinoline-based antimalarials continues to be a major focus in the fight against malaria, particularly with the rise of drug-resistant parasite strains.
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite.
-
Inhibition of Heme Polymerization: During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and parasite death.
Quantitative Data: Antimalarial Activity
The in vitro antiplasmodial activity of quinoline derivatives is typically reported as IC50 values against different strains of Plasmodium falciparum.
| Compound Class | P. falciparum Strain | IC50 | Reference |
| Quinolinyl thiourea (B124793) analogue | Chloroquine-resistant | 1.2 µM | [5] |
| Amino-quinoline derivative | Chloroquine-sensitive (Pf3D7) | 0.25 µM | [5] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant | as low as 0.15 nM | [5] |
| Quinolinyl-1,2-dihydropyridine | - | 0.014 - 15.87 µg/mL | [22] |
| 4-Aminoquinoline - Guanylthiourea hybrids | PfD6 | 0.61 - 7.55 µM | [23] |
| PfW2 | 0.43 - 8.04 µM | [23] | |
| Tetrahydrobenzo[h]quinoline | Chloroquine-resistant (RKL9) | 0.0198 - 0.096 µM | [23] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds.[24]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
Quinoline derivative stock solution
-
SYBR Green I lysis buffer
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the quinoline derivative in the culture medium in a 96-well plate.
-
Parasite Culture: Culture P. falciparum in human erythrocytes and synchronize the culture to the ring stage.
-
Inoculation: Add the parasitized erythrocytes to the drug plate to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.
Anti-inflammatory Activity
Quinoline derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.
Mechanism of Anti-inflammatory Action
A key mechanism of the anti-inflammatory effects of certain quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes.
-
COX Inhibition: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some quinoline derivatives have been shown to selectively inhibit COX-2, which is primarily induced at sites of inflammation.[7][25] This selective inhibition offers the potential for anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: Anti-inflammatory Activity
The in vitro anti-inflammatory activity of quinoline derivatives is often assessed by their ability to inhibit COX enzymes.
| Compound Class | Target | IC50 (µM) | Reference |
| Quinoline-pyrazole hybrid (12c) | COX-2 | 0.1 | [24][25] |
| Quinoline-pyrazole hybrid (14a) | COX-2 | 0.11 | [24][25] |
| Quinoline-pyrazole hybrid (14b) | COX-2 | 0.11 | [24][25] |
| 4-carboxyl quinoline derivative (9e) | COX-2 | 0.043 | [23] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of quinoline derivatives against COX-1 and COX-2 can be determined using commercially available assay kits.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Quinoline derivative
-
Assay buffer and detection reagents (as per kit instructions)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the COX enzyme with various concentrations of the quinoline derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Prostaglandin (B15479496) Detection: After a set incubation period, measure the amount of prostaglandin produced using a colorimetric or fluorometric method as described in the assay kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the quinoline derivative and determine the IC50 value.
Other Notable Biological Activities
Beyond the major activities discussed, quinoline derivatives have shown a wide range of other pharmacological effects, including:
-
Antiviral Activity: Certain quinoline derivatives have demonstrated activity against various viruses, including dengue virus, by interfering with the early stages of infection.[26][27][28][29]
-
Neuroprotective Effects: Some quinoline-based compounds have shown potential in protecting neuronal cells from oxidative stress-induced cell death, suggesting their possible application in the treatment of neurodegenerative diseases.
-
Cardiovascular Effects: The quinoline scaffold is present in some cardiovascular drugs.
Conclusion
The quinoline nucleus remains a highly "privileged" scaffold in medicinal chemistry, giving rise to a remarkable diversity of biologically active compounds. The extensive research into their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties has yielded numerous lead compounds and approved drugs. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the development of new and improved quinoline-based therapeutics to address a wide range of human diseases. This technical guide serves as a foundational resource for professionals in the field, providing critical data and methodologies to support ongoing drug discovery and development efforts.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. An in vitro toolbox to accelerate anti-malarial drug discovery and development | Medicines for Malaria Venture [mmv.org]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 3-Bromoquinoline: A Keystone Building Block in Organic Synthesis
For researchers, scientists, and drug development professionals, 3-bromoquinoline has emerged as a pivotal building block in the synthesis of complex organic molecules. Its strategic bromine substitution at the 3-position provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures with significant potential in medicinal chemistry and materials science.
The quinoline (B57606) scaffold itself is a privileged structure in drug discovery, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The ability to functionalize the quinoline ring at a specific position is crucial for tuning the pharmacological properties of these molecules. This compound serves as an ideal precursor for introducing a wide range of substituents at the C-3 position, making it an invaluable tool for creating libraries of novel quinoline derivatives for drug screening and development.[2][4]
Key Synthetic Applications:
The reactivity of the C-Br bond in this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5][6] this compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position.[1][7][8] This reaction is instrumental in the synthesis of 3-arylquinolines, a class of compounds with significant biological activities.[9]
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6-8 | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 88 | [1] |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 4 | 92 | [7][8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10] This reaction provides a direct route to 3-alkynylquinolines, which are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science due to their electronic properties.[11][12]
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 91 |[11] | | 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | 85 |[12] | | 3 | 1-Heptyne | PdCl₂(CH₃CN)₂ | CuI | Piperidine | Toluene | 100 | 12 | 78 |[13] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[14][15] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the quinoline ring, leading to the formation of 3-aminoquinoline (B160951) derivatives.[16] These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[17]
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 92 |[14][18] | | 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |[19] | | 3 | N-Methylaniline | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | 100 | 24 | 88 |[16] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids.[1]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 3-arylquinoline.
Protocol 2: General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes.[12]
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a phosphine (B1218219) ligand if necessary.
-
Add the anhydrous solvent (e.g., THF or DMF, 5 mL), followed by the anhydrous amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 mmol, 3.0 equiv).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound.[14][16]
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv) to the tube.
-
Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict the core cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Bromoisoquinoline | 34784-02-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. kbfi.ee [kbfi.ee]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, proving indispensable in modern synthetic chemistry.[1][2] Its application to heteroaromatic compounds like 3-bromoquinoline is of particular interest to researchers in drug development. The resulting 3-arylquinoline scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including potential anticancer and antimalarial properties.[3] The ability to synthetically diversify the quinoline (B57606) core at the 3-position allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[4]
Derivatives of quinoline have been identified as potent inhibitors of critical oncology targets such as Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[4] Furthermore, specific 3-arylisoquinoline derivatives have been investigated as dual inhibitors of topoisomerase I and II for liver cancer therapy, acting by intercalating DNA and inhibiting the PI3K/Akt/mTOR signaling pathway.[5] The synthesis of these complex molecules often relies on the strategic implementation of palladium-catalyzed cross-coupling reactions.
Comparative Data for Suzuki Coupling Reactions
The success of a Suzuki coupling reaction with this compound is highly dependent on the chosen reaction conditions. Key parameters include the palladium catalyst, the base, and the solvent system. The following table summarizes various conditions reported for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 80-90 | 12-16 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Varies (Optimization Study) | DBU | THF/H₂O | Ambient | Varies | Varies |
| 4 | Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.[4][7]
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol outlines a common method using a palladium catalyst with a phosphine (B1218219) ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[8]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[4]
-
Degassed 1,4-dioxane and water (4:1 v/v)[4]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[4]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.[7]
Experimental Workflow Visualization
A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for synthesizing a diverse library of 3-arylquinolines. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their potential as therapeutic agents.[9][10] The protocols and data presented here serve as a comprehensive guide for researchers, enabling the efficient development and optimization of synthetic routes to novel quinoline derivatives for drug discovery and development programs. Careful selection of the catalyst, base, and solvent is crucial for achieving high yields and purity.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] This powerful reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3] This document provides a detailed protocol for the Heck reaction of 3-bromoquinoline, a key heterocyclic building block in medicinal chemistry, with various alkenes. The protocol is derived from established methodologies for the Heck reaction of aryl and heteroaryl bromides.[3][4]
The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) catalyst. This is followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the desired vinyl-substituted quinoline (B57606) product and regenerates the Pd(0) catalyst, allowing the cycle to continue. A base is necessary to neutralize the hydrogen halide formed during the reaction.[2][4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Heck reaction of this compound and analogous aryl bromides with various alkenes, providing a comparative basis for reaction optimization.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | 71 | [5] |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | NaOAc | DMA | 140 | 24 | 95 | [4] |
| 3 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | 85 | [4] |
| 4 | 3-Bromoselenophene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12 | >80 (Expected) | [4] |
| 5 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 110-180 | 4 | 85-95 | [6] |
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a representative alkene, such as styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flask, chromatography column)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol).[4]
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by the alkene (e.g., styrene, 1.2 mmol).[4]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-vinylquinoline product.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Heck reaction of this compound.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. The functionalization of the quinoline core is a key strategy in the development of new therapeutic agents and advanced materials. Among the various methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at specific positions of the quinoline ring.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromoquinoline with a variety of coupling partners. The methodologies covered include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille reactions. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of diverse 3-substituted quinoline libraries for drug discovery and other applications.
General Reaction Scheme
Palladium-catalyzed cross-coupling reactions of this compound generally follow a common catalytic cycle, which involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation (for Suzuki, Negishi, Stille) or reaction with the coupling partner (for Buchwald-Hartwig, Sonogashira, Heck), and concluding with reductive elimination to yield the product and regenerate the active palladium(0) species.
Caption: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position.
Quantitative Data Summary
| Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | [Pd(allyl)Cl]₂ (1) | Xantphos (2) | DBU | THF/H₂O | 110 | 10 | 82[1] |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 208 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-phenylquinoline.
References
Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoquinoline (B160951) from 3-bromoquinoline. The primary method described is the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into reaction optimization, purification, and characterization of the final product.
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The introduction of an amino group at the 3-position of the quinoline ring can significantly influence its pharmacological properties, making 3-aminoquinoline a valuable building block in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination reaction has emerged as a powerful tool for the synthesis of arylamines from aryl halides, offering a significant improvement over harsher, traditional methods.[1] This protocol details the application of this reaction for the efficient synthesis of 3-aminoquinoline.
Reaction Principle
The synthesis of 3-aminoquinoline from this compound is achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[2]
Experimental Protocols
Materials and Reagents
-
This compound (Starting Material)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Xantphos, BINAP, or other suitable phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (Base)
-
Anhydrous Toluene (B28343) or Dioxane (Solvent)
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone (B1666685) imine followed by hydrolysis)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate, Hexanes (Eluents for chromatography)
General Procedure for Buchwald-Hartwig Amination
The following is a general protocol that may require optimization for specific scales and substrate batches.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol) to the tube under the inert atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Add the ammonia source. If using aqueous ammonia, recent developments have shown this to be a viable option with appropriate ligand selection.[3] Alternatively, an ammonia surrogate can be used.
-
-
Reaction:
-
Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-aminoquinoline.
-
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted and optimized for the synthesis of 3-aminoquinoline from this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | [e.g., 85] |
| 2 | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | [e.g., 78] |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 24 | [e.g., 92] |
| 4 | Pd(OAc)₂ (2) | Johnphos (4) | NaOtBu | Dioxane | 90 | 10 | [e.g., 88] |
*Yields are hypothetical and for illustrative purposes. Actual yields will depend on specific reaction conditions and optimization.
Product Characterization
The identity and purity of the synthesized 3-aminoquinoline should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Solid |
| Melting Point | 91-92 °C (lit.)[4][5] |
| ¹H NMR | Consistent with the structure of 3-aminoquinoline |
| ¹³C NMR | Consistent with the structure of 3-aminoquinoline |
| Mass Spectrometry | m/z = 144 (M⁺) |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents.[6] The choice of ligand can be critical, with bulky, electron-rich phosphine ligands often being effective.[6] Increasing the reaction temperature or time may also improve conversion.
-
Side Products: The formation of side products can sometimes be observed. Purification by column chromatography is typically effective in isolating the desired product. Careful control of the reaction stoichiometry and temperature can help minimize side reactions.
-
Ammonia Source: The direct use of ammonia can be challenging. Ammonia surrogates or specialized catalyst systems for aqueous ammonia may be necessary for optimal results.[3]
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and efficient method for the synthesis of 3-aminoquinoline from this compound. The protocols and data presented in this document provide a solid foundation for researchers to successfully perform this transformation. Optimization of the reaction conditions is encouraged to achieve the best possible outcomes for specific applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-bromoquinoline as a versatile building block in medicinal chemistry for the discovery of novel therapeutic agents. Detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided to facilitate research and development in this area.
Introduction to this compound in Drug Discovery
This compound is a key heterocyclic scaffold that serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.[1] Its unique chemical properties, including its susceptibility to various coupling reactions, make it an invaluable tool for medicinal chemists. The quinoline (B57606) core itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The bromine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of this compound have shown significant potential in several therapeutic areas, most notably in oncology and anti-inflammatory applications.[1][3] Many of these compounds exert their effects by inhibiting key signaling proteins, such as protein kinases, which are often dysregulated in disease states.[4][5]
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its use as an intermediate for the synthesis of more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions. The most common synthetic strategies include:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to couple this compound with various boronic acids or esters, introducing aryl, heteroaryl, or alkyl groups at the 3-position. This method is instrumental in creating diverse libraries of compounds for high-throughput screening.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system can facilitate the displacement of the bromide with various nucleophiles, such as amines and thiols, to generate novel derivatives.
-
Other Cross-Coupling Reactions: Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions are also employed to further functionalize the 3-position of the quinoline ring.
These synthetic methodologies allow for the systematic modification of the this compound scaffold to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Application in Kinase Inhibitor Development
A significant focus of research involving this compound has been the development of potent and selective kinase inhibitors.[5] Kinases play a crucial role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The 4-anilino-3-quinolinecarbonitrile scaffold has emerged as a promising class of EGFR inhibitors.[6] The synthesis of these compounds often involves the displacement of a leaving group at the 4-position of a quinoline ring with a substituted aniline. While not directly starting from this compound for the final coupling step, its derivatives are crucial intermediates in building the core structure. For instance, 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile was identified as a potent and selective EGFR kinase inhibitor.[7]
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors
3-Substituted quinoline derivatives have been investigated as inhibitors of the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK).[8][9] In one study, a series of 63 such compounds were prepared, with several exhibiting IC50 values in the nanomolar range.[9] The synthesis of these inhibitors often utilizes palladium-catalyzed coupling reactions with this compound precursors.[8]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives and related substituted quinolines against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Brominated Quinoline Derivatives in Cancer Cell Lines
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 12.3 µg/mL | [10] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 µg/mL | [10] |
| 6,8-dibromo-5-nitroquinoline | HT29 (Human Colorectal Adenocarcinoma) | Lower than 5-FU | [8] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (Rat Glioblastoma) | Not specified, but significant inhibition | [11] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HeLa (Human Cervical Cancer) | Not specified, but significant inhibition | [11] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HT29 (Human Colorectal Adenocarcinoma) | Not specified, but significant inhibition | [11] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioblastoma) | 5.45-9.6 µg/mL | [11] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Human Cervical Cancer) | 5.45-9.6 µg/mL | [11] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Human Colorectal Adenocarcinoma) | 5.45-9.6 µg/mL | [11] |
| 6,8-dibromo-5-nitroquinoline (17) | C6 (Rat Glioblastoma) | 50.0 | [11] |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 (Human Colorectal Adenocarcinoma) | 26.2 | [11] |
| 6,8-dibromo-5-nitroquinoline (17) | HeLa (Human Cervical Cancer) | 24.1 | [11] |
Table 2: Kinase Inhibitory Activity of 3-Substituted Quinoline Derivatives
| Compound ID/Name | Kinase Target | IC50 (nM) | Reference |
| 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | < 20 | [9] |
| 6,7-dimethoxy-3-(3-fluoro-4-methoxyphenyl)quinoline | PDGF-RTK | < 20 | [9] |
| 6,7-dimethoxy-3-(3-fluorophenyl)quinoline | PDGF-RTK | < 20 | [9] |
| 6,7-dimethoxy-3-(4-hydroxyphenyl)quinoline | PDGF-RTK | < 20 | [9] |
| 6,7-dimethoxy-3-(trans-beta-styryl)quinoline | PDGF-RTK | < 20 | [9] |
| 6,7-dimethoxy-3-(thiophen-3-yl)quinoline | PDGF-RTK | < 20 | [9] |
| 6,7-dimethoxy-3-(5-chlorothiophen-2-yl)quinoline | PDGF-RTK | < 20 | [9] |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent and selective | [7] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Arylquinoline Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid.
Materials:
-
This compound
-
Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-arylquinoline derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Evaluation of Antiproliferative Activity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to approximately 80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of synthesized compounds against the EGFR kinase. This method measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of the plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthetic workflow for a 3-arylquinoline derivative.
Caption: Simplified EGFR signaling pathway and its inhibition.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 3-Bromoquinoline in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties. Among its derivatives, 3-bromoquinoline serves as a versatile and crucial starting material for the synthesis of novel anticancer agents. Its utility stems from the reactivity of the bromine atom at the 3-position, which allows for the introduction of various pharmacophores through cross-coupling reactions and other transformations. This enables the exploration of diverse chemical space and the development of compounds that can interact with various cancer-specific molecular targets. This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing this compound, focusing on key reaction types and biological targets.
Synthetic Applications of this compound in Anticancer Agent Synthesis
The bromine atom at the 3-position of the quinoline ring is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the linkage of the quinoline core to other aromatic or aliphatic moieties, a common strategy in the design of kinase inhibitors and other targeted therapies.
General Workflow for this compound Derivatization
Experimental Protocols
Protocol 1: Synthesis of 3-Arylquinolines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a halide (in this case, this compound) and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, many of which exhibit potent anticancer activity.
Reaction Scheme:
This compound + Arylboronic acid --(Pd catalyst, base)--> 3-Arylquinoline
Materials:
-
This compound
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Alkynylquinolines via Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are precursors to various bioactive molecules.
Reaction Scheme:
This compound + Terminal alkyne --(Pd catalyst, Cu(I) co-catalyst, base)--> 3-Alkynylquinoline
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.5 eq), the palladium catalyst (0.02 eq), and the copper(I) co-catalyst (0.04 eq).
-
Add the degassed solvent and the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of 3-Aminoquinoline (B160951) Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. This reaction is crucial for synthesizing 3-aminoquinoline derivatives, which can then be further functionalized.
Reaction Scheme:
This compound + Amine --(Pd catalyst, ligand, base)--> 3-Aminoquinoline derivative
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), the ligand (0.02-0.1 eq), and the base (1.4 eq) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Anticancer Activity and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various key cellular pathways involved in cancer progression.
Kinase Inhibitors
Many quinoline derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer cells. Inhibition of these kinases can disrupt signaling pathways that promote cell proliferation, survival, and angiogenesis.
Topoisomerase Inhibitors
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Certain 3-arylisoquinoline derivatives, which can be synthesized from this compound precursors, act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.
Tubulin Polymerization Inhibitors
Microtubules are critical components of the cytoskeleton and are essential for cell division. Some quinoline-based compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting the cell cycle, ultimately leading to apoptosis.
Quantitative Data
The following table summarizes the in vitro anticancer activity of selected bromoquinoline derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat glioblastoma) | 15.4 | |
| HeLa (Human cervical cancer) | 26.4 | |||
| HT29 (Human colon adenocarcinoma) | 15.0 | |||
| Compound 4f | Substituted quinoline | A549 (Human lung carcinoma) | 0.015 (EGFR inhibition) | |
| MCF7 (Human breast adenocarcinoma) | Comparable to doxorubicin | |||
| Compound 12e | Quinoline-chalcone derivative | MGC-803 (Human gastric cancer) | 1.38 | |
| HCT-116 (Human colorectal carcinoma) | 5.34 | |||
| MCF-7 (Human breast adenocarcinoma) | 5.21 | |||
| 6-Bromo-5-nitroquinoline | Nitroquinoline | C6, HeLa, HT29 | High antiproliferative activity |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel anticancer agents. Its reactivity allows for the facile introduction of a wide range of functional groups, leading to the development of compounds that can effectively target key cancer-related pathways, including kinase signaling, DNA replication, and cell division. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the ongoing search for more effective and selective cancer therapies.
Application Notes and Protocols for 3-Bromoquinoline Derivatives in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 3-bromoquinoline derivatives. The protocols detailed herein are intended to guide researchers in the screening and characterization of these compounds for the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research.
Quinoline (B57606) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties. The this compound scaffold, in particular, has been identified as a key pharmacophore in the design of potent anti-inflammatory agents. These derivatives have been shown to modulate key inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document outlines the standard experimental procedures to assess the anti-inflammatory effects of novel this compound derivatives.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of various quinoline derivatives, providing a comparative reference for newly synthesized this compound compounds. It is important to note that specific quantitative data for this compound derivatives is limited in publicly available literature; therefore, data for structurally related quinoline compounds are presented to illustrate the potential activity of this class of molecules.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5-chloro-2,4(1H,3H)-quinazolonedione (FR191863) | RAW 264.7 | 1.9 | Aminoguanidine | 2.1 | [1] |
| 1,3(2H,4H)-isoquinolinedione (FR038470) | RAW 264.7 | 8.8 | Aminoguanidine | 2.1 | [1] |
| L-NMMA | J774.2 | 35 | - | - | [2] |
| AE-ITU | J774.2 | 6 | - | - | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Cytokine | Cell Line | Inhibition/IC50 | Reference Compound | Inhibition/IC50 | Reference | |---|---|---|---|---|---| | Quinoline Derivative Q3 | TNF-α | HeLa | ~40% inhibition of TNF gene transcription at 5 µM | - | - |[3] | | Vomitoxin (B6596447) | TNF-α, IL-6 | RAW 264.7 | Enhanced secretion | - | - |[4] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) in a 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the inhibitory effect as the percentage reduction in NO production compared to the LPS-treated control.
3. Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the levels of specific proteins, such as TNF-α and IL-6, in cell culture supernatants.
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the Nitric Oxide Production Assay (steps 1 and 2).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations using the standard curve. Express the inhibitory effect as the percentage reduction in cytokine production compared to the LPS-treated control.
4. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the analysis of the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways, which are indicative of pathway activation.
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Seed RAW 264.7 macrophages in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours. Pre-treat with this compound derivatives for 1 hour, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Assay
5. Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic edema, and the reduction in paw volume by a test compound is an indication of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the signal transduction in the induction of nitric oxide synthase by lipoteichoic acid in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superinduction of TNF-alpha and IL-6 in macrophages by vomitoxin (deoxynivalenol) modulated by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline is a versatile heterocyclic building block that plays a significant role in the development of novel agrochemicals. Its unique chemical structure allows for diverse functionalization, making it a valuable starting material for the synthesis of potent fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a particular focus on a promising class of fungicides: 3-(iso)quinolinyl-4-chromenones.
The quinoline (B57606) scaffold is a "privileged structure" in medicinal and agricultural chemistry, known for conferring a wide range of biological activities. The introduction of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the straightforward introduction of diverse aryl and heteroaryl substituents, allowing for the fine-tuning of the molecule's biological activity and physicochemical properties.
Application in Fungicide Synthesis: 3-(Iso)quinolinyl-4-chromenones
A notable application of this compound is in the synthesis of 3-(iso)quinolinyl-4-chromenone derivatives, which have demonstrated significant in vitro and in vivo antifungal activities against a range of plant pathogens.
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activities (EC50 values) of selected 3-quinolinyl-4-chromenone and 3-isoquinolinyl-4-chromenone derivatives against various fungal strains.
| Compound ID | Target Fungus | EC50 (mg/L) |
| 13 (3-quinolinyl-4-chromenone) | Sclerotinia sclerotiorum | 3.65 |
| Valsa mali | 2.61 | |
| Botrytis cinerea | 2.32 | |
| 25 (3-isoquinolinyl-4-chromenone) | Sclerotinia sclerotiorum | 1.94 |
| Valsa mali | 1.56 | |
| Botrytis cinerea | 1.54 | |
| Chlorothalonil (Commercial Fungicide) | Sclerotinia sclerotiorum | 1.57 |
| Valsa mali | 11.24 | |
| Botrytis cinerea | 2.92 | |
| Boscalid (Commercial Fungicide) | Sclerotinia sclerotiorum | 0.67 |
| Botrytis cinerea | 97.06% inhibition at 50 mg/L |
Experimental Protocols
Synthesis of 3-(Quinolin-3-yl)-4H-chromen-4-one (Compound 13)
This protocol details the synthesis of a representative 3-quinolinyl-4-chromenone derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(4-Oxo-4H-chromen-3-yl)boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), (4-oxo-4H-chromen-3-yl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Addition of Base and Solvents: Add potassium carbonate (2.0 mmol) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at 90 °C for 12 hours under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to yield the pure 3-(quinolin-3-yl)-4H-chromen-4-one.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for 3-(iso)quinolinyl-4-chromenones from this compound.
Caption: Synthesis of 3-(quinolin-3-yl)-4H-chromen-4-one.
Proposed Mechanism of Antifungal Action
The fungicidal activity of 3-(iso)quinolinyl-4-chromenones is believed to involve the disruption of the fungal cell membrane integrity.
Caption: Proposed mechanism of antifungal action.
Further Applications and Future Directions
While the development of fungicides has been a primary focus, the reactivity of the this compound scaffold opens up possibilities for the synthesis of other classes of agrochemicals. Future research could explore:
-
Herbicides: Modification of the substituents on the quinoline and coupled rings could lead to compounds with herbicidal activity, potentially targeting specific enzymes in plant biosynthetic pathways.
-
Insecticides: The quinoline core is present in some insecticides. Structure-activity relationship (SAR) studies could guide the design of novel 3-substituted quinoline derivatives with insecticidal properties.
The continued exploration of this compound as a versatile building block in agrochemical synthesis holds significant promise for the development of new and effective crop protection agents.
Application Notes and Protocols: Preparation of Fluorescent Probes from 3-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 3-bromoquinoline. Quinoline-based fluorophores are a versatile class of compounds with significant potential in biological imaging, diagnostics, and high-throughput screening for drug discovery.[1][2] Their photophysical properties can be finely tuned through synthetic modifications, making them valuable tools for a wide range of applications.[3][4]
Introduction
This compound is a readily available and versatile starting material for the synthesis of a diverse array of fluorescent probes. The bromine atom at the 3-position serves as a convenient handle for introducing various fluorescent moieties and functional groups through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the creation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems, which are essential for fluorescence.[3][5][6]
The resulting 3-substituted quinoline (B57606) derivatives often exhibit favorable photophysical properties, including high quantum yields, large Stokes shifts, and emission wavelengths spanning the visible spectrum.[3][4][7] These characteristics, combined with the inherent biological activity of the quinoline scaffold, make these probes highly suitable for applications in live-cell imaging, sensing of biologically relevant analytes, and as tools in drug development.[1][8]
Synthetic Methodologies
The two primary synthetic routes for the preparation of fluorescent probes from this compound are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, and the Sonogashira coupling for the introduction of alkynyl moieties.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylquinoline Probes
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 2-fluorenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-arylquinoline.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynylquinoline Probes
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., TEA).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-alkynylquinoline.
Data Presentation
The photophysical properties of fluorescent probes derived from this compound are summarized in the table below. These properties are highly dependent on the nature of the substituent introduced at the 3-position and the solvent environment.
| Probe Name | Substituent at 3-position | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| 3-Phenylquinoline | Phenyl | ~280 | ~350 | ~7100 | - | [9] |
| 3-(p-Methoxyphenyl)quinoline | 4-Methoxyphenyl | ~282 | ~370 | ~7000 | - | [3] |
| 3-Styrylquinoline | Styryl | ~315-347 | ~370-470 | >5000 | 0.06-0.21 | [3] |
| 3-(Phenylethynyl)quinoline | Phenylethynyl | ~280-300 | ~350-400 | >5000 | - | [5] |
| RM-581-Fluo | N,N-dimethylaminosteroid | 358 | 447 | ~5800 | - | [8] |
Note: The exact photophysical properties can vary depending on the specific molecular structure and the solvent used for measurement. The values presented are approximate and collated from various sources for comparative purposes.
Applications in Research and Drug Development
Fluorescent probes derived from this compound have demonstrated significant utility in various research and drug development applications.
Cellular Imaging
The ability to visualize cellular structures and processes is fundamental to biological research. Quinoline-based probes, due to their favorable photophysical properties and ability to be functionalized for specific targeting, are excellent candidates for live-cell imaging.[1][8] For instance, a fluorescent analog of a quinoline-based anticancer agent, RM-581-Fluo, was synthesized to track its localization within cancer cells, revealing its accumulation in the endoplasmic reticulum.[8] This information is crucial for elucidating the mechanism of action of potential drug candidates.
Sensing of Biomolecules and Ions
The quinoline scaffold can be incorporated into sensor molecules designed to detect specific analytes of biological importance. By attaching appropriate recognition moieties, these probes can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target. This has been successfully applied in the development of sensors for metal ions and for monitoring changes in the cellular microenvironment, such as pH.[10]
High-Throughput Screening (HTS)
Fluorescence-based assays are a cornerstone of high-throughput screening in drug discovery due to their high sensitivity and amenability to automation.[11][12] Quinoline-derived fluorescent probes can be designed to report on the activity of a specific enzyme or the binding of a ligand to a receptor.[13] For example, a probe's fluorescence might be quenched upon enzymatic cleavage or enhanced upon binding to a target protein. This allows for the rapid screening of large compound libraries to identify potential drug leads.[11]
Visualizations
Synthetic Workflow
Signaling Pathway Application Example
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Collection - Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Activatable Molecular Probes for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-bromoquinoline using column chromatography. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of key quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound appears to be decomposing on the silica (B1680970) gel column. What can I do to prevent this?
A: Decomposition of quinoline (B57606) derivatives on silica gel is a common issue, often due to the acidic nature of the stationary phase.[1][2] The basic nitrogen atom in the quinoline ring can interact with acidic silanol (B1196071) groups on the silica surface, leading to degradation. Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system that contains a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (NEt₃) or pyridine.[1]
-
Use an Alternative Stationary Phase: If deactivation of silica gel is not sufficient, consider using a less acidic stationary phase.[2][3] Good alternatives include:
-
Alumina (B75360) (Neutral or Basic): This is often a suitable choice for acid-sensitive compounds.[2]
-
Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[2]
-
-
Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the time your compound spends in contact with the stationary phase.[2]
Q2: I am having trouble separating this compound from other isomers or closely related impurities. How can I improve the separation?
A: Isomers often possess very similar polarities, making their separation challenging.[2] Here are some approaches to enhance resolution:
-
Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane.[2] Vary the ratio of the polar to the non-polar solvent to achieve the best separation between your desired product and impurities. Aim for an Rf value of approximately 0.3-0.4 for this compound.[2]
-
Use a Shallow Solvent Gradient: Instead of using a single isocratic solvent system, a shallow gradient elution can improve the separation of compounds with similar polarities.[2]
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, alternative stationary phases like alumina or reverse-phase silica (C18) might offer different selectivity.[2]
Q3: My this compound is not eluting from the column, or it's eluting too quickly with the solvent front. What should I do?
A: This is a common problem related to the polarity of your mobile phase.
-
Compound Not Eluting: If your compound is stuck at the top of the column, your mobile phase is not polar enough. To remedy this, gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4]
-
Compound Eluting Too Quickly: If your compound comes off the column with the solvent front, your mobile phase is too polar.[4] You will need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[4]
Q4: The bands of my compound are streaking or tailing on the column. What causes this and how can I fix it?
A: Tailing is often caused by strong interactions between your compound and the stationary phase or by overloading the column.[3][4]
-
Add a Modifier to the Mobile Phase: For basic compounds like this compound, adding a small amount of a competing base like triethylamine (0.1-1%) to the mobile phase can help to block the active sites on the silica gel and improve the peak shape.[2][3]
-
Avoid Overloading the Column: Ensure that you are not loading too much crude material onto your column. Overloading leads to broad bands and poor separation. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your initial TLC analysis.
-
Pour the slurry into your chromatography column.
-
Use gentle air pressure to evenly pack the silica bed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.[2]
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude this compound in a suitable solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the column. Be aware that this method can sometimes lead to band broadening.[2][5]
3. Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply pressure using a pump or inert gas to maintain a steady flow rate.
-
Collect fractions in an appropriate number of test tubes.
4. Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions that contain the pure this compound.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common and effective for quinoline derivatives.[2] |
| Alumina (Neutral or Basic) | Alternative for acid-sensitive compounds.[2] | |
| Mobile Phase | Ethyl Acetate/Hexane | A common and effective solvent system for separating quinoline derivatives.[2] |
| Dichloromethane/Ethyl Acetate | Another viable solvent system.[6] | |
| Rf Value (TLC) | 0.3 - 0.4 | Provides a good balance for effective separation and reasonable elution time.[2] |
| Additive | 0.1 - 2% Triethylamine (in eluent) | Deactivates acidic sites on silica gel, preventing compound degradation and peak tailing.[1][2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: High-Purity 3-Bromoquinoline Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-bromoquinoline. Our aim is to address specific experimental challenges to facilitate the production of high-purity material.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound, with a particular focus on issues arising from its low melting point.
| Problem | Potential Cause | Solution |
| Oiling Out: The compound separates as a liquid instead of forming solid crystals. | This compound has a low melting point (13-15°C), and the solution may still be above this temperature when saturation is reached.[1][2] This is a common issue with low-melting solids.[2][3] | 1. Reheat and Add More Solvent: Reheat the solution to redissolve the oil, then add a small amount of additional "good" solvent to decrease the saturation temperature.[2][3] 2. Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in a cold bath. This encourages the formation of crystals over oil.[3] 3. Solvent System Modification: If using a single solvent, consider switching to a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.[2] |
| No Crystal Formation After Cooling | The solution is not supersaturated. This could be due to using too much solvent.[3] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of this compound.[3] 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.[3] 3. Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator. |
| Low Yield of Recrystallized Product | - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[2] - Premature crystallization occurred during hot filtration. | 1. Check Mother Liquor: Evaporate a small amount of the mother liquor to see if a significant amount of solid remains. If so, you can try to recover more product by concentrating the mother liquor and cooling for a second crop of crystals. 2. Optimize Solvent Volume: In subsequent experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 3. Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.[5] |
| Product Purity is Not Significantly Improved | The chosen solvent may not be optimal for rejecting the specific impurities present. | 1. Solvent Screening: Test a variety of solvents or solvent mixtures on a small scale to find a system where the solubility of this compound is high in the hot solvent and low in the cold solvent, while the impurities remain soluble at all temperatures. 2. Consider an Alternative Purification Method: If recrystallization is ineffective, other methods like column chromatography may be necessary to remove certain impurities.[6] 3. Recrystallize the Hydrobromide Salt: For impurities stemming from the bromination reaction, converting this compound to its hydrobromide salt and recrystallizing from a water/alcohol mixture can be highly effective.[6][7] |
Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, good starting points for solvent screening are mixed-solvent systems like ethyl acetate (B1210297)/hexane (B92381).[6] For purifying this compound hydrobromide, a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695) is recommended.[6][7]
Q2: How can I choose a suitable solvent system for my specific sample?
A2: To select an appropriate solvent system, perform small-scale solubility tests. A good solvent will dissolve this compound when hot but not when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).
Q3: My this compound is a liquid at room temperature. Can I still recrystallize it?
A3: this compound has a melting point of 13-15°C, meaning it can be a liquid or a low-melting solid depending on the ambient temperature.[1] Recrystallization is still a viable purification method. You will need to cool the solution significantly below its melting point to induce crystallization. Working with a solution that can be cooled in an ice-salt bath or with a laboratory chiller may be necessary.
Q4: What is a mixed-solvent recrystallization and how do I perform it?
A4: A mixed-solvent recrystallization uses a pair of miscible solvents, one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
Experimental Protocol for Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane):
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane dropwise until you observe a persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.[6]
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.[6]
-
Dry the crystals under vacuum.
Q5: How can I purify this compound if it contains byproducts from the synthesis reaction?
A5: If the impurities are from the bromination of quinoline, a highly effective method is to first form the hydrobromide salt of this compound. This salt can then be recrystallized from a water/alcohol mixture, which is effective at removing byproducts from the bromination reaction.[6][7] After recrystallization, the pure hydrobromide salt can be neutralized with a base to regenerate high-purity this compound free base.[7]
Quantitative Data
| Property | Value |
| Melting Point | 13-15 °C[1] |
| Boiling Point | 274-276 °C[1] |
| Appearance | Clear colorless to yellow liquid[8] |
| Solubility (Qualitative) | Soluble in diethyl ether, chloroform, and benzene.[1] |
Recommended Solvent Systems for Recrystallization:
| Solvent System | Type | Notes |
| Ethyl Acetate / Hexane | Mixed-Solvent | A good starting point for the free base.[6] |
| Water / Alcohol (e.g., Methanol, Ethanol) | Mixed-Solvent | Recommended for the hydrobromide salt.[6][7] |
| Ethanol | Single Solvent | Can be effective if impurities are not highly soluble. |
| Benzene | Single Solvent | Mentioned as a solvent for some bromoquinolines. |
References
- 1. This compound | 5332-24-1 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. benchchem.com [benchchem.com]
- 7. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyaura coupling reactions involving 3-bromoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. For heteroaryl bromides like this compound, standard catalysts may not be optimal.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective for these substrates. For instance, Pd(dppf)Cl₂ has shown success in similar couplings.[1] An inappropriate ligand-to-palladium ratio can also lead to catalyst decomposition; a ratio of 1:1 to 4:1 is typically recommended.
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.
-
Recommendation: The strength and type of base can significantly influence the reaction. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates sensitive to strong bases, milder options like potassium fluoride (B91410) (KF) can be effective. Optimization of the base for your specific boronic acid partner is often necessary.
-
-
Solvent Choice and Degassing: The solvent affects catalyst activity and substrate solubility. Crucially, the presence of oxygen can deactivate the catalyst.
-
Recommendation: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.
-
Recommendation: While many Suzuki couplings require heating (typically 80-110 °C), excessively high temperatures can cause catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation (protodeboronation), especially heteroaryl boronic acids.
-
Recommendation: Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters, such as pinacol (B44631) esters, or potassium trifluoroborate salts.
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as dehalogenated this compound or homocoupled boronic acid. How can I minimize these?
A: The formation of side products competes with the desired cross-coupling and reduces the overall yield. Here’s how to address common side reactions:
-
Dehalogenation of this compound: This occurs when the bromine atom is replaced by a hydrogen atom.
-
Cause: This side reaction can be influenced by the choice of base and solvent.
-
Mitigation: Screening different bases and ensuring anhydrous conditions (if your protocol does not require water) can help reduce dehalogenation.
-
-
Homocoupling of Boronic Acid: This results in a biaryl product formed from two molecules of the boronic acid.
-
Cause: This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used, which can be reduced to the active Pd(0) by the boronic acid.
-
Mitigation: Rigorous degassing of the reaction mixture is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ can also minimize this side reaction.
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with different boronic acid derivatives.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 (palladacycle) (1.2) | Xantphos (L4) | DBU | THF/H₂O | 110 | 0.17 | 82 |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 (palladacycle) (2.1) | PCy₃ (L5) | DBU | THF/H₂O | 110 | 0.17 | ~35 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (Typical) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80-90 (Typical) |
| Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 (Typical) |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3 mol%), and the base (e.g., K₃PO₄, 3 equiv.).[2]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).[2][3]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in troubleshooting and understanding the process.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromoquinoline Substitution
Welcome to the technical support center for optimizing reaction conditions for 3-bromoquinoline substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on this compound?
A1: The most common and synthetically useful substitution reactions for this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and cyanation reactions for introducing a nitrile group. These reactions are cornerstones in the synthesis of complex molecules in the pharmaceutical and materials science industries.[1][2][3]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors.[4] Common issues include catalyst deactivation, instability of the boronic acid reagent, or suboptimal reaction conditions. To troubleshoot, consider the following:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity.[2][5]
-
Base Selection: The choice of base can significantly influence the reaction outcome. Screening different bases may be necessary.
-
Solvent System: The solvent system, often a mixture of an organic solvent and water, needs to be optimized for your specific substrates.[4]
-
Reaction Temperature: Inadequate temperature can lead to incomplete reactions.[4]
-
Boronic Acid/Ester Stability: Boronic acids can be unstable. Using more stable boronic esters, like pinacol (B44631) esters, can be beneficial.[4]
Q3: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be minimized by:
-
Optimizing the Ligand: The choice of ligand can suppress this side reaction.[2]
-
Controlling Reaction Conditions: Ensure your reagents and solvents are anhydrous, as water can be a proton source.[6]
-
Checking for Reducing Impurities: Impurities in the reaction mixture can act as reducing agents.[2]
Q4: What are the best practices for purifying this compound substitution products?
A4: Purification of this compound derivatives can be challenging due to similar polarities of starting materials, products, and byproducts.[7] Common purification techniques include:
-
Silica (B1680970) Gel Column Chromatography: This is the most common method.[7] Optimizing the solvent system (e.g., ethyl acetate/hexane or dichloromethane) is key. For acid-sensitive compounds, deactivating the silica gel with a base like triethylamine (B128534) or using an alternative stationary phase like alumina (B75360) can be effective.[7]
-
Recrystallization: If the product is a solid and has significantly different solubility from impurities, recrystallization can be a highly effective purification method.[7][8]
-
Acid-Base Extraction: This technique can be used to separate basic quinoline (B57606) compounds from non-basic impurities.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Yield | Inactive catalyst or ligand. | Use a fresh catalyst and ligand. Ensure an inert atmosphere and degas solvents.[2] |
| Suboptimal reaction conditions (temperature, base, solvent). | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water). Optimize the reaction temperature.[1][4] | |
| Instability of the boronic acid. | Use more stable boronic esters (e.g., pinacol esters).[4] | |
| Hydrodehalogenation | Inappropriate ligand or base. | Screen different phosphine ligands. Use milder bases. |
| Presence of reducing agents. | Ensure high purity of reagents and solvents. | |
| Homocoupling of Boronic Acid | High temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction progress closely to avoid over-running. |
| Inefficient oxidative addition. | Screen different palladium sources and ligands to promote efficient cross-coupling. |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Yield | Inactive catalyst or ligand. | Use a pre-catalyst for cleaner formation of the active species.[9] Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[2] |
| Incorrect base. | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6][10] | |
| Poorly chosen solvent. | Anhydrous, degassed solvents like toluene (B28343) or dioxane are typically used.[6] | |
| Diarylation (with primary amines) | Incorrect stoichiometry or harsh conditions. | Use a slight excess of the amine. Lower the reaction temperature and shorten the reaction time.[6] |
| Side reactions with functional groups | Interference from acidic protons (e.g., -OH, -NH₂). | Use a protecting group strategy or an excess of the base.[6] |
Cyanation Reactions
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield | Inefficient cyanide source. | Trimethylsilyl cyanide (TMSCN) is often an effective cyanide source.[11][12] Other sources like K₄[Fe(CN)₆] can also be used.[13] |
| Suboptimal catalyst system. | Vanadium-containing heteropoly acids have been shown to catalyze the direct C-H cyanation of quinolines.[14] Palladium catalysts are also commonly used.[11] | |
| Harsh reaction conditions leading to decomposition. | Optimize reaction temperature and time. | |
| Poor Regioselectivity | Inherent electronic properties of the quinoline ring. | The choice of catalyst and reaction conditions can influence regioselectivity.[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[4]
-
Solvent Addition and Degassing: Add the chosen degassed solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using freeze-pump-thaw cycles.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol should be adapted and optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).[6]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 mmol), the amine (1.1-1.5 mmol), and the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.[6]
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C).[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. Wash the filtrate with water or brine, dry the organic layer, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound substitution reactions.
Caption: Interconnected parameters influencing the outcome of this compound substitution reactions.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives
Welcome to the Technical Support Center for the synthesis of 3-bromoquinoline derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound derivatives?
A1: Researchers often face several key challenges, including:
-
Poor Regioselectivity: Difficulty in controlling the position of bromination on the quinoline (B57606) ring, leading to mixtures of isomers (e.g., 3-bromo- (B131339) vs. other monobromo-isomers, or mono- vs. di-/poly-brominated products).[1][2]
-
Low Yields: Reactions may result in low yields due to incomplete conversion, product degradation under harsh reaction conditions, or steric hindrance from substituents.[3][4]
-
Side Reactions and Byproduct Formation: The formation of over-brominated products, tar-like polymeric materials, and other impurities is a common issue.[5][6]
-
Purification Difficulties: Separation of the desired this compound derivative from starting materials, isomers, and byproducts can be complex, often complicated by similar polarities or compound instability on standard silica (B1680970) gel chromatography.[5]
Q2: How can I improve the regioselectivity to favor the formation of the this compound isomer?
A2: Achieving high regioselectivity for 3-bromination requires careful control of reaction conditions. Here are several strategies:
-
Choice of Brominating Agent: While molecular bromine (Br₂) is common, it can be aggressive and lead to over-bromination.[2] Milder reagents like N-Bromosuccinimide (NBS) can offer better control.[2][3]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can decrease the rate of competing side reactions and favor the desired isomer.[2]
-
Stoichiometry: Precise control over the molar ratio of the brominating agent is critical. Using no more than 1.0 to 1.1 equivalents can help prevent di-bromination.[2]
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent and the stability of intermediates.[2] Dichloroethane (DCE) has been found to be effective in certain synthetic routes.[4]
-
Synthetic Strategy: Instead of direct bromination of the quinoline core, consider alternative strategies such as a formal [4 + 2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, which has shown good regioselectivity for the 3-position.[4]
Q3: My this compound derivative appears to be decomposing on the silica gel column during purification. What can I do?
A3: Decomposition on silica gel is a frequent problem, often due to the acidic nature of the stationary phase.[5] Consider the following solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as a solvent system containing a small amount of triethylamine (B128534) (~0.1-1%), to neutralize its acidity.[5]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina, or Florisil.[5]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase silica (C18) can be an effective alternative.[5]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a solvent gradient to elute your compound more quickly.[5]
Q4: I am struggling to separate my desired this compound from other isomers and di-brominated byproducts. How can I improve separation?
A4: Isomers often have very similar polarities, making chromatographic separation challenging.[5] To improve resolution:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent with better selectivity. Aim for an Rf value of 0.3-0.4 for your target compound.[5]
-
Use a Shallow Solvent Gradient: A gradual change in solvent polarity during column chromatography can enhance the separation of closely eluting compounds.[5]
-
Recrystallization: If there are significant differences in solubility between your product and impurities, recrystallization can be a highly effective purification method.[5] For instance, this compound hydrobromide can be recrystallized from a water/alcohol mixture.[5][7]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired this compound Derivative
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature.[3] |
| Incorrect Stoichiometry | Carefully check the equivalents of all reagents, especially the brominating agent. An insufficient amount will lead to incomplete conversion.[3] |
| Steric Hindrance | If substituents on the quinoline precursor are bulky, they may hinder the reaction. A different synthetic route that is less sensitive to steric effects might be required.[8] |
| Product Degradation | The formation of dark, tar-like substances suggests product degradation.[6] This can be caused by excessively high temperatures or prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration.[6] |
| Electron-Withdrawing Groups | Strong electron-withdrawing groups on the aniline (B41778) precursor can make the cyclization step difficult in some synthetic methods, leading to low yields.[4] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting & Optimization |
| Over-bromination (Di- or Poly-bromination) | Reduce the equivalents of the brominating agent to 1.0-1.1.[2] Lower the reaction temperature and shorten the reaction time.[2] Use a milder brominating agent like NBS instead of Br₂.[2] |
| Formation of Positional Isomers | The electronic nature of existing substituents on the quinoline ring directs bromination. Electron-donating groups activate the ring, often leading to mixtures.[3] Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.[1] Protecting activating groups (e.g., -OH) can prevent unwanted side reactions.[2] |
| Inherent Reactivity of the Quinoline System | The quinoline ring has multiple positions susceptible to electrophilic attack. A synthetic strategy that builds the 3-bromo-substituted ring, rather than direct bromination, can provide better control.[4][9] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Bromo-4-phenylquinoline
This protocol is adapted from a method involving the reaction of an arylmethyl azide (B81097) with a 1-bromoalkyne.[4]
Materials:
-
Benzyl (B1604629) azide (1.0 equiv)
-
Bromophenylacetylene (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equiv)
-
Dry dichloroethane (DCE) (0.14 mmol/mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Place benzyl azide in a round-bottom flask under an argon atmosphere.
-
Add dry DCE.
-
Add TfOH to the solution and stir for 5 minutes at room temperature.
-
Add bromophenylacetylene to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 3-bromo-4-phenylquinoline.[4]
Protocol 2: Purification of this compound via Recrystallization of its Hydrobromide Salt
This method is useful for removing byproducts from the bromination of quinoline.[5][7]
Materials:
-
Crude this compound hydrobromide
-
Water
-
Alcohol (e.g., ethanol (B145695) or isopropanol)
-
Alkali solution (e.g., NaOH or NaHCO₃)
Procedure:
-
Dissolve the crude this compound hydrobromide in a minimal amount of a hot water/alcohol mixed solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals of pure this compound hydrobromide by filtration.
-
Wash the crystals with a small amount of the cold water/alcohol solvent.
-
To obtain the free base, dissolve the purified hydrobromide salt in water and neutralize with an alkali solution until the solution is basic.
-
The this compound will separate and can be extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield purified this compound.[7]
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in this compound synthesis.
Caption: Factors influencing the outcome of quinoline bromination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 9. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis and Purification of 3-Bromoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromoquinoline. Below you will find detailed information to address common challenges in removing impurities and ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Quinoline (B57606): Incomplete bromination can leave residual starting material.
-
Dibrominated Quinolines: Over-bromination can lead to the formation of various dibromoquinoline isomers.
-
Other Bromoquinoline Isomers: Depending on the synthetic route, other positional isomers of monobromoquinoline may be formed.
-
Byproducts from Specific Syntheses:
-
Skraup Synthesis: This method is known for being highly exothermic and can produce tarry byproducts if not well-controlled.
-
Gould-Jacobs Reaction: Incomplete cyclization or decarboxylation can lead to intermediate impurities.
-
Q2: How can I effectively remove unreacted quinoline from my this compound product?
A2: A combination of techniques can be employed:
-
Acid-Base Extraction: The basic nitrogen on the quinoline ring allows for extraction into an acidic aqueous solution. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The this compound and unreacted quinoline will move to the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH) and the purified compounds are extracted back into an organic solvent.[1] This method is excellent for removing non-basic impurities but will not separate this compound from quinoline.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating this compound from the less polar unreacted quinoline. A solvent system of ethyl acetate (B1210297) and hexanes is commonly used.[1]
-
Recrystallization: If there is a significant difference in solubility between this compound and quinoline in a particular solvent system, recrystallization can be an effective purification method.
Q3: I am struggling to separate isomeric impurities from my this compound. What should I do?
A3: Separating isomers can be challenging due to their similar physical properties. Here are some strategies:
-
Optimized Column Chromatography: Use a long column with a shallow solvent gradient to enhance separation. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system that provides the best separation (an ideal Rf value for the target compound is around 0.3-0.4).[1]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.[1]
-
Recrystallization: Meticulous solvent screening for recrystallization can sometimes exploit subtle solubility differences between isomers.
Q4: My purified this compound is colored. How can I remove the colored impurities?
A4: Colored impurities are often polar byproducts.
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[2]
-
Silica Gel Filtration: A short plug of silica gel can be used to filter out baseline, highly polar impurities.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the eluent. | Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high. |
| Product is not eluting from the column. | The eluent is not polar enough. Gradually increase the polarity of the solvent system. |
| Improper column packing. | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling. |
| Co-elution with impurities. | Use a shallower solvent gradient or try a different stationary phase (e.g., alumina). |
Issue 2: Product "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. |
| Cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Incorrect solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. A common system is ethyl acetate/hexane.[1] |
Quantitative Data Summary
The following tables summarize typical yields and purity levels achieved with different purification methods for bromoquinolines.
Table 1: Comparison of Purification Methods for Bromoquinolines
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities. |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities. |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity. |
Data adapted from a study on a similar bromoquinoline derivative.
Table 2: Purity and Yield for Specific Bromoquinoline Purifications
| Compound | Purification Method | Solvent System | Purity/Yield |
| This compound | Simple Distillation | - | >99% Purity |
| This compound Hydrobromide | Recrystallization | Water/Alcohol | High Purity |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | 90% Yield |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Recrystallization | Ethyl Acetate/Hexane (1:1) | - |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes a general method for purifying crude this compound using silica gel flash chromatography.
-
Eluent Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Spot the solution on several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).
-
The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of this compound using a mixed solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of a hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.[1]
-
-
Addition of Anti-Solvent:
-
While the solution is still warm, slowly add a "bad" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy.[1]
-
-
Clarification:
-
Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[1]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "bad" solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for selecting a purification method based on impurity type.
References
Technical Support Center: Improving Yield in the Bromination of Quinoline
Welcome to the technical support center for the bromination of quinoline (B57606). This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is producing a significant amount of di-brominated quinoline. What are the primary causes?
A1: The formation of di-brominated products is a common challenge in the electrophilic bromination of quinoline. Key contributing factors include:
-
Molar Ratio of Brominating Agent: Using an excess of the brominating agent, such as molecular bromine (Br₂), is a primary driver of di-bromination.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for a second bromination to occur.
-
Activating Substituents: The presence of electron-donating groups (e.g., -OH, -OCH₃, -NH₂) on the quinoline ring increases its nucleophilicity, making it more susceptible to multiple brominations.
-
Reaction Time: Extended reaction times, even with stoichiometric control, can lead to the formation of di-substituted products.
Q2: How can I improve the regioselectivity of my bromination to target a specific mono-bromo isomer?
A2: Achieving high regioselectivity requires precise control over reaction conditions. Consider the following strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder brominating agent compared to molecular bromine and often provides better selectivity for mono-bromination.
-
Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. For example, bromination in concentrated sulfuric acid tends to direct bromination to the homocyclic (benzene) ring.
-
Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C or below) can slow down the reaction rate and minimize the formation of undesired isomers.
-
Gaseous Phase Bromination: For specific isomers, unique conditions can be employed. For instance, the gas-phase bromination of quinoline at 300°C has been shown to yield 3-bromoquinoline.
Q3: The nitrogen in the quinoline ring seems to be interfering with the reaction. What is happening and how can I mitigate this?
A3: The quinoline nitrogen can react with hydrogen bromide (HBr), a byproduct of the bromination reaction, to form a quinoline salt. This can cause the salt to precipitate out of the solution, affecting reaction kinetics and product isolation. To address this, a non-nucleophilic base can be carefully added to the reaction mixture to neutralize the HBr as it forms. However, this must be optimized for your specific substrate.
Q4: Are there alternative methods to direct bromination for synthesizing mono-bromoquinolines?
A4: Yes, when direct bromination provides poor yields or selectivity, alternative synthetic routes can be more effective:
-
Synthesis from Substituted Anilines: A common and effective strategy is to start with a bromo-substituted aniline (B41778) and then construct the quinoline ring using classic methods like the Skraup or Doebner-von Miller synthesis. This approach pre-places the bromine atom in the desired position.
-
Halogen Exchange Reactions: In some instances, it is feasible to synthesize a chloro- or iodo-quinoline and then perform a halogen exchange reaction to obtain the bromo-quinoline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting material persists. |
| Suboptimal reaction temperature. | For many brominations of 8-substituted quinolines, reactions are conducted at 0 °C or room temperature. A slight, cautious increase in temperature may improve a sluggish reaction. | |
| Incorrect stoichiometry of the brominating agent. | Carefully control the equivalents of the brominating agent. An excess can lead to over-bromination, while an insufficient amount will result in incomplete conversion. | |
| Formation of Di-bromo Product | Excess brominating agent. | Use no more than 1.0 to 1.1 equivalents of the brominating agent for mono-bromination. |
| High reaction temperature. | Conduct the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second bromination. | |
| Highly activated quinoline substrate. | For quinolines with electron-donating groups, consider using a milder brominating agent like NBS. | |
| Mixture of Isomers | Inherent directing effects of substituents. | The substituent on the quinoline ring is the primary director of the incoming bromine. Modifying reaction conditions (solvent, temperature) may alter the isomeric ratio. |
| Reaction conditions favoring multiple pathways. | Bromination of 8-hydroxyquinoline (B1678124) is highly sensitive to reaction conditions. For example, bromination in dilute H₂SO₄ at 15 °C favors the 5,7-dibromo derivative, while lower temperatures can yield mono-bromo products. |
Data on Bromination of 8-Hydroxyquinoline
The following table summarizes the effect of varying the equivalents of molecular bromine on the product distribution in the bromination of 8-hydroxyquinoline in CH₃CN at 0 °C.
| Entry | Equivalents of Br₂ | Conversion (%) | Yield of 5,7-dibromo-8-hydroxyquinoline (%) | Yield of 7-bromo-8-hydroxyquinoline (%) |
| 1 | 1.1 | 80 | 20 | 55 |
| 2 | 1.3 | 85 | 30 | 58 |
| 3 | 1.5 | 90 | 37 | 58 |
| 4 | 1.8 | 95 | 60 | 30 |
| 5 | 2.1 | 100 | 90 | - |
Data sourced from Ökten et al., 2016.
Experimental Protocols
Synthesis of 5,7-Dibromo-8-hydroxyquinoline[5]
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (B151607) (10 mL).
-
Add a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) to the solution over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Dissolve the resulting yellow solid in chloroform (15 mL).
-
Wash the organic layer with a 5% NaHCO₃ solution (3 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Crystallize the product from benzene (B151609) to yield 5,7-dibromo-8-hydroxyquinoline.
Synthesis of 5-Bromo-8-methoxyquinoline[1][5]
-
In a round-bottom flask, dissolve 8-methoxyquinoline (B1362559) (1.0 eq) in distilled chloroform.
-
In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.
-
Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes.
-
Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short alumina (B75360) column, eluting with a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:3).
-
Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.
Visual Guides
Caption: General experimental workflow for the bromination of quinoline derivatives.
Caption: Troubleshooting logic for improving the yield in quinoline bromination.
Technical Support Center: 3-Bromoquinoline in Synthetic Chemistry
Welcome to the Technical Support Center for 3-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the use of this compound in common synthetic transformations.
Stability of this compound
Frequently Asked Questions (FAQs) - Stability
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound is a relatively stable compound under standard laboratory conditions. It is a liquid at room temperature and should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[1]
Q2: What are the potential degradation pathways for this compound?
Q3: Are there any known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents.[2] Care should be taken to avoid contact with such reagents to prevent vigorous and potentially hazardous reactions.
Data Presentation: Stability of this compound
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound under various conditions. Therefore, a table summarizing decomposition rates cannot be provided. We recommend performing small-scale stability studies under your specific reaction or storage conditions if precise stability data is critical for your application.
General Recommendations for Handling and Storage:
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator.[1]
-
Light: Protect from prolonged exposure to direct light.
-
Moisture: Avoid contact with moisture to prevent potential hydrolysis.
-
Purity: For sensitive reactions, it is advisable to use freshly purified this compound.
Troubleshooting Common Cross-Coupling Reactions
This section provides troubleshooting guides for common palladium-catalyzed cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
FAQs - Suzuki-Miyaura Coupling
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the common causes?
A1: Low yields in Suzuki couplings of this compound can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. For heteroaryl bromides, bulky and electron-rich phosphine ligands often improve reaction outcomes.[3]
-
Base Selection: The base is crucial for the activation of the boronic acid. The choice of base can be solvent-dependent, with common options including potassium carbonate, cesium carbonate, and potassium phosphate.[3][4]
-
Solvent System and Degassing: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. It is essential to thoroughly degas all solvents and the reaction mixture.[3][5]
-
Reaction Temperature: Inadequate temperature can result in a sluggish or incomplete reaction. Conversely, excessively high temperatures may lead to catalyst decomposition.[3][5]
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to protodeboronation or homocoupling. Using high-purity boronic acids or more stable boronic esters (e.g., pinacol (B44631) esters) is recommended.[3]
Q2: I am seeing significant side products in my Suzuki coupling reaction. What are they and how can I minimize them?
A2: Common side products include:
-
Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[3] Ensure thorough degassing of the reaction mixture.
-
Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help mitigate this.[3]
-
Protodeboronation: The boronic acid is cleaved by residual water or base before it can participate in the cross-coupling. Using stable boronic esters or trifluoroborate salts can minimize this side reaction.[3]
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Heck Coupling
FAQs - Heck Coupling
Q1: My Heck reaction with this compound is not proceeding. What should I check?
A1: A stalled Heck reaction can be due to:
-
Catalyst Deactivation: The quinoline (B57606) nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using a higher catalyst loading or specific ligands that minimize this interaction can be beneficial.[6]
-
Base: The choice and stoichiometry of the base are crucial. Common bases include triethylamine (B128534) and potassium carbonate.[7]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or acetonitrile (B52724) are typically used. Ensure the solvent is of high purity.[8]
-
Alkene Partner: Electron-deficient alkenes generally react more readily. The purity of the alkene is also important.
Q2: What are common side reactions in the Heck coupling of this compound?
A2: Potential side reactions include:
-
Isomerization of the Alkene: Double bond migration in the product can occur.
-
Reduction of this compound (Dehalogenation): Similar to the Suzuki reaction, this can be a competing pathway.
-
Polymerization of the Alkene: This can be an issue with certain alkene substrates.
Buchwald-Hartwig Amination
FAQs - Buchwald-Hartwig Amination
Q1: I'm struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
A1: The success of a Buchwald-Hartwig amination hinges on several factors:
-
Catalyst and Ligand: This is arguably the most critical parameter. A wide range of specialized phosphine ligands have been developed for this reaction. Screening different ligands is often necessary.[9][10]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can affect the reaction rate and substrate compatibility.[9][11]
-
Solvent: Anhydrous, non-protic solvents such as toluene (B28343) or dioxane are typically employed.[9]
-
Amine Purity: The purity of the amine coupling partner is crucial, as impurities can poison the catalyst.[12]
Q2: What are the typical side reactions observed in the Buchwald-Hartwig amination of this compound?
A2: Be aware of the following potential side reactions:
-
Hydrodehalogenation: Replacement of the bromine atom with hydrogen. This can be minimized by careful selection of the ligand and base, and by ensuring anhydrous conditions.[9]
-
Diarylation: If a primary amine is used, a second arylation can occur. Adjusting the stoichiometry (slight excess of the amine) and optimizing reaction conditions (lower temperature, shorter reaction time) can favor monoarylation.[9]
-
Reaction with Base-Sensitive Functional Groups: Strong bases can react with other functional groups on the substrate. In such cases, a milder base like cesium carbonate may be necessary.[11]
Decision Tree for Buchwald-Hartwig Reaction Conditions
Caption: A decision tree for selecting initial conditions for Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, exemplary protocols for key reactions with this compound. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
2 M Aqueous sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.00 g, 4.81 mmol) and phenylboronic acid (0.645 g, 5.29 mmol).
-
Add n-propanol (10 mL) and stir the mixture for 15 minutes at room temperature under a nitrogen atmosphere.
-
To the solution, add palladium(II) acetate (32 mg, 0.144 mmol) and triphenylphosphine (151 mg, 0.577 mmol).
-
Add 2 M aqueous sodium carbonate (3.1 mL, 6.25 mmol) and deionized water (2.0 mL).
-
Heat the reaction mixture to reflux (approximately 97 °C) under nitrogen and monitor the reaction progress by TLC (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Cool the reaction to room temperature and add deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield 3-phenylquinoline.[13]
Protocol 2: Heck Coupling of this compound with Styrene (B11656)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (B155546) (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.04 g, 5.0 mmol), styrene (0.62 g, 6.0 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and tri-o-tolylphosphine (61 mg, 0.2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (1.4 mL, 10 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into diethyl ether (50 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-phenylethenyl)quinoline.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (57 mg, 0.12 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add this compound (1.04 g, 5.0 mmol), aniline (0.51 g, 5.5 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenylquinolin-3-amine.[9]
References
- 1. This compound | 5332-24-1 [chemicalbook.com]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. odinity.com [odinity.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
Technical Support Center: 3-Bromoquinoline Chemistry
Welcome to the technical support center for 3-bromoquinoline chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during experiments with this compound.
General Troubleshooting
Question: My reaction with this compound is giving a low yield or failing completely. What general steps should I take?
Answer: A low or non-existent yield in reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst and promote unwanted side reactions.
-
Reagent Quality: Verify the purity of your this compound and other reagents. Coupling partners like boronic acids can dehydrate over time.
-
Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
If these initial checks do not resolve the issue, a systematic optimization of the reaction conditions, including catalyst, ligand, base, and solvent, is necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, several side reactions can occur.
Question: I am observing a significant amount of quinoline (B57606) as a byproduct in my Suzuki-Miyaura reaction. What is causing this?
Answer: The formation of quinoline indicates a debromination (or hydrodehalogenation) side reaction, where the bromine atom at the 3-position is replaced by a hydrogen atom.
-
Potential Causes:
-
Catalyst System: The choice of palladium precursor and phosphine (B1218219) ligand is critical. Some catalyst systems may favor the debromination pathway.
-
Base and Solvent: The type and strength of the base, as well as the polarity and protic nature of the solvent, can influence the rate of debromination.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the formation of the debrominated byproduct.
-
Impurities: The presence of reducing agents or hydride sources as impurities can promote this side reaction.
-
-
Troubleshooting Strategies:
-
Ligand Selection: Switch to more electron-rich and sterically hindered ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination over competing side reactions.
-
Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. While some water is often necessary, excessive amounts can be a proton source for debromination.
-
Temperature Control: Perform the reaction at the lowest effective temperature and monitor its progress to avoid unnecessarily long reaction times.
-
Catalyst Quality: Use of pre-catalysts or ensuring a well-defined active catalyst can mitigate the formation of palladium black, which can lead to non-selective catalysis, including debromination.
-
Question: My main byproduct is a biaryl compound derived from my boronic acid. How can I prevent this?
Answer: This side reaction is the homocoupling of the boronic acid.
-
Potential Causes:
-
Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.
-
Unstable Boronic Acid: Boronic acids can be unstable and prone to side reactions, including protodeboronation, especially at elevated temperatures.
-
-
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure a strictly oxygen-free environment throughout the reaction setup and duration by thoroughly degassing the solvent and reaction mixture.
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling and protodeboronation.
-
Optimized Reaction Time: For unstable boronic acids, shorter reaction times with a highly active catalyst can "outrun" the decomposition and homocoupling side reactions.
-
Quantitative Data: Suzuki-Miyaura Coupling Optimization
The following table summarizes the effect of different parameters on the yield of the desired cross-coupling product versus common side products.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Effect on Side Reactions |
| Ligand | PPh₃ | Bulky, electron-rich ligand (e.g., SPhos, XPhos) | Reduces debromination. |
| Atmosphere | Air-exposed | Rigorously inert (Ar or N₂) | Minimizes boronic acid homocoupling. |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Increases stability, reduces protodeboronation and homocoupling. |
| Temperature | High (>110 °C) | Moderate (80-100 °C) | Decreases the rate of debromination. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction: this compound with Phenylboronic Acid
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ , 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
-
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, but it is also susceptible to side reactions.
Question: My Buchwald-Hartwig amination of this compound is producing quinoline instead of the desired amine. What is happening?
Answer: Similar to the Suzuki reaction, this is a result of hydrodehalogenation , an unproductive side reaction that can compete with the desired reductive elimination.
-
Potential Causes:
-
Catalyst System: The choice of ligand is crucial. Less effective ligands may not sufficiently stabilize the palladium center, leading to side reactions.
-
Base: Strong bases like NaOtBu are often used, but their reactivity can sometimes promote side pathways.
-
Hydride Sources: The amine coupling partner or solvent can sometimes act as a hydride source, leading to hydrodehalogenation.
-
-
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). These ligands are known to accelerate the desired reductive elimination, minimizing the hydrodehalogenation pathway.
-
Base Optimization: While strong bases are often necessary, screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can help find a balance between reactivity and selectivity.
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene (B28343) or dioxane to minimize potential proton sources.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction: this compound with Morpholine
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.
-
Add this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (e.g., morpholine, 1.2 equiv.).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. The most common side reaction is the homocoupling of the alkyne.
Question: My Sonogashira reaction is producing a significant amount of a diyne byproduct. How can I suppress this?
Answer: The formation of a diyne is due to the homocoupling of the terminal alkyne (also known as Glaser coupling), a common side reaction in Sonogashira couplings.
-
Potential Causes:
-
Presence of Oxygen: This side reaction is often promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.
-
Catalyst Concentration: High concentrations of the copper co-catalyst can sometimes favor the homocoupling pathway.
-
-
Troubleshooting Strategies:
-
Inert Atmosphere: It is crucial to maintain a strictly anaerobic (oxygen-free) environment throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate the alkyne homocoupling side reaction. These often require specific ligands to facilitate the catalytic cycle.
-
Controlled Addition: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Experimental Protocol: Sonogashira Coupling
-
Reaction: this compound with Phenylacetylene
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) multiple times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Technical Support Center: Monitoring 3-Bromoquinoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques for monitoring the synthesis of 3-bromoquinoline. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?
A1: The primary techniques for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and quantitative analysis of reaction aliquots.
Q2: Which technique is better for my needs: HPLC or GC-MS?
A2: The choice depends on your specific requirements:
-
HPLC-UV is excellent for routine monitoring of reaction progress, offering robust and reproducible quantification of starting materials and products without the need for derivatization. It is generally the preferred method for tracking the disappearance of starting materials and the formation of the main product over time.
-
GC-MS is highly effective for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and low-boiling point impurities. Its mass spectrometry detector provides definitive identification of byproducts.
-
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for individual calibration standards for each component, provided a suitable internal standard is used.[1][2][3]
Q3: How should I prepare my reaction sample for analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results.[4][5][6][7] A typical procedure involves:
-
Quenching: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or a mobile phase mixture) to stop the reaction. This is often done in a vial containing a quenching agent if necessary (e.g., a sodium thiosulfate (B1220275) solution to remove excess bromine).
-
Dilution: Dilute the quenched sample to a concentration within the linear range of the detector. A 100 to 1000-fold dilution is common.[7]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the analytical column.[4][5]
Q4: What are the key compounds I should be monitoring during a typical this compound synthesis?
A4: For a typical synthesis involving the direct bromination of quinoline (B57606), you should monitor:
-
Quinoline: The starting material.
-
This compound: The desired product.
-
Potential Byproducts: These can include isomeric monobromoquinolines (e.g., 5-, 6-, 7-, and 8-bromoquinoline) and dibromoquinoline isomers, which may form if the reaction is not well-controlled.
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of this compound Synthesis
This protocol is designed for monitoring the conversion of quinoline to this compound.
1. Sample Preparation:
- Withdraw 100 µL of the reaction mixture.
- Quench in a vial containing 9.9 mL of acetonitrile.
- Vortex the mixture thoroughly.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detection | 254 nm |
Protocol 2: GC-MS Monitoring of this compound Synthesis
This protocol is suitable for the identification and quantification of volatile components in the reaction mixture.
1. Sample Preparation:
- Withdraw 100 µL of the reaction mixture.
- Quench in a vial containing 9.9 mL of dichloromethane.
- Add an internal standard (e.g., naphthalene) if quantitative analysis is desired.
- Vortex the mixture thoroughly.
- Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 50-350 |
Quantitative Data Summary
The following tables present hypothetical data from a typical reaction monitored by HPLC, illustrating the conversion of quinoline to this compound over 24 hours.
Table 1: HPLC Retention Times of Key Analytes
| Compound | Retention Time (min) |
| Quinoline | 5.8 |
| This compound | 9.2 |
| Dibromoquinoline (isomer 1) | 12.5 |
Table 2: Typical Reaction Profile Data (HPLC Peak Area)
| Reaction Time (hours) | Quinoline (Peak Area) | This compound (Peak Area) | Dibromoquinoline (Peak Area) |
| 0 | 5,234,100 | 0 | 0 |
| 2 | 3,987,200 | 1,150,300 | 15,600 |
| 6 | 1,560,900 | 3,540,800 | 98,700 |
| 24 | 185,300 | 4,890,100 | 210,500 |
Table 3: Calculated Molar Concentration (M) Over Time
| Reaction Time (hours) | Quinoline (M) | This compound (M) | Dibromoquinoline (M) |
| 0 | 0.500 | 0.000 | 0.000 |
| 2 | 0.381 | 0.110 | 0.001 |
| 6 | 0.149 | 0.338 | 0.009 |
| 24 | 0.018 | 0.467 | 0.020 |
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
Troubleshooting Guide
Q5: My HPLC chromatogram shows significant peak tailing for the quinoline peak. What could be the cause?
A5: Peak tailing for basic compounds like quinoline is common in reverse-phase HPLC.
-
Cause: Secondary interactions between the basic nitrogen of the quinoline and acidic residual silanol (B1196071) groups on the silica-based C18 column.
-
Solution 1: Ensure the mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing the interaction.
-
Solution 2: Use a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.
-
Solution 3: Check for column degradation. If the column is old, it may need to be replaced.
Q6: I am seeing unexpected peaks in my GC-MS chromatogram. What are they?
A6: Unexpected peaks can arise from several sources.
-
Cause 1: Sample Carryover: Residuals from a previous injection.
-
Cause 2: Septum Bleed: Degradation of the injector port septum at high temperatures.
-
Cause 3: Side Reactions: The reaction may be producing unforeseen byproducts.
-
Solution: Use the mass spectrum of the unexpected peak to identify its structure. This could reveal details about the reaction mechanism or degradation pathways.
-
Q7: My retention times in HPLC are shifting between injections. How can I fix this?
A7: Retention time variability can compromise data quality.
-
Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase.
-
Solution: Ensure mobile phase solvents are thoroughly mixed and degassed using sonication or helium sparging.
-
-
Cause 2: Temperature Fluctuations: The laboratory or column temperature is not stable.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 3: Pump Issues: Leaks or air bubbles in the pump.
-
Solution: Check for leaks in the pump and fittings. Prime the pump to remove any trapped air bubbles.
-
Q8: My resolution between this compound and an impurity is poor. How can I improve it?
A8: Poor resolution means the peaks are not adequately separated.
-
Solution 1 (HPLC): Optimize the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting peaks.
-
Solution 2 (HPLC): Change the stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl or PFP column for aromatic compounds) might provide better separation.
-
Solution 3 (GC): Adjust the oven temperature program. A slower temperature ramp can enhance the separation of isomers.
-
Solution 4 (Both): Use a longer column to increase the number of theoretical plates and improve separation efficiency.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. stepbio.it [stepbio.it]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline (B57606) scaffolds are of paramount importance. The functionalization of the quinoline ring is a key strategy for the development of novel therapeutic agents and advanced materials. Among the various substituted quinolines, 3-haloquinolines serve as versatile precursors for a wide array of derivatives. This guide provides an in-depth, objective comparison of the reactivity of 3-bromoquinoline and 3-chloroquinoline (B1630576), two common starting materials in organic synthesis. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Generally, this compound is more reactive than 3-chloroquinoline in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[1] While this compound often affords higher yields under milder reaction conditions, recent advancements in catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, have significantly improved the utility of the more cost-effective 3-chloroquinoline as a viable substrate in a range of chemical transformations.[2]
Reactivity in Key Cross-Coupling Reactions
The difference in reactivity between this compound and 3-chloroquinoline is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds.[3] For 3-haloquinolines, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position. Consistent with general trends for aryl halides, this compound is a more reactive coupling partner than 3-chloroquinoline in Suzuki-Miyaura reactions.[3][4] This often translates to higher yields and the ability to use less reactive boronic acids or milder reaction conditions. However, with the appropriate choice of catalyst and ligands, 3-chloroquinoline can also be effectively utilized.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. The general reactivity trend of halides (I > Br > Cl > F) also holds true for the Sonogashira coupling.[6] Consequently, this compound is expected to undergo Sonogashira coupling more readily than 3-chloroquinoline. While there are numerous examples of Sonogashira couplings with bromoquinolines[7][8], reactions with chloroquinolines often require more forcing conditions or specialized catalytic systems to achieve comparable yields.[9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[11] This reaction is crucial in drug discovery for the synthesis of arylamines. Similar to other palladium-catalyzed reactions, the reactivity of the aryl halide is a critical factor. While direct comparative studies between this compound and 3-chloroquinoline are not abundant in the literature, the established principles of Buchwald-Hartwig amination suggest that this compound would be the more reactive substrate.[12] The amination of aryl chlorides can be particularly challenging and often necessitates the use of bulky, electron-rich phosphine ligands to achieve high yields.[12][13]
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. The quinoline ring is electron-deficient, which can facilitate SNAr reactions, particularly with strong nucleophiles and when activating groups are present.[14] In this context, the nature of the halogen can influence the reaction rate. Due to the higher electronegativity of chlorine, the C-Cl bond is more polarized than the C-Br bond, which can make the carbon atom more susceptible to nucleophilic attack. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. The interplay of these factors determines the overall reactivity. For SNAr reactions, the relative reactivity of aryl halides is often F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions.[15][16] This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[16]
Quantitative Data Summary
The following table summarizes the general reactivity trends and provides illustrative yield data from the literature for cross-coupling reactions of this compound and chloroquinolines. It is important to note that reaction conditions can vary significantly, and a direct comparison of yields should be made with caution.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | [17] (General Protocol) |
| Suzuki-Miyaura | 2-Chloroquinoline | 3-Pyridinylboronic acid | Not specified | Not specified | Not specified | Microwave | Not specified | Not specified | [5] |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 4 | 95 | [7] (Adapted) |
| Sonogashira | 2-Chloroquinoline | Terminal Alkynes | Cu(I) mediated | Various | Various | Optimized | Optimized | Moderate to Excellent | [10] |
| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene (B28343) | 80 | 18 | 85 (at C6) | [13] |
| Buchwald-Hartwig | 4-Chloroanisole | Morpholine | (SIPr)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.08 | 90 | [18] (Illustrative) |
Experimental Protocols
Below are representative experimental protocols for key cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound[19]
-
To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of a Haloquinoline[20]
-
To a Schlenk flask, add the haloquinoline (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine (5 mL).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Haloquinoline[21]
-
In an oven-dried Schlenk tube, add the haloquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 mmol).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity difference between this compound and 3-chloroquinoline is most influential.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 3-chloroquinoline as a synthetic precursor is a classic trade-off between reactivity and cost. This compound is the more reactive substrate in a variety of important palladium-catalyzed cross-coupling reactions, often leading to higher yields under milder conditions. However, the economic advantage and widespread availability of 3-chloroquinoline make it an attractive alternative, especially with the advent of highly active and specialized catalyst systems that can overcome its lower intrinsic reactivity. For nucleophilic aromatic substitution reactions, the reactivity trend may be reversed. A thorough understanding of these reactivity differences is crucial for the efficient and strategic design of synthetic routes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. kbfi.ee [kbfi.ee]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-bromoquinoline and other haloquinolines, such as chloro-, fluoro-, and iodo-substituted quinolines. The information is curated from experimental data to assist in research and drug development.
Introduction
The quinoline (B57606) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a halogen atom onto the quinoline ring significantly influences its physicochemical properties and biological efficacy. This guide focuses on comparing the biological activities of this compound with other haloquinolines, presenting available quantitative data and experimental methodologies.
Anticancer Activity
Haloquinolines have demonstrated significant potential as anticancer agents. The position and nature of the halogen substituent play a crucial role in their cytotoxic effects.
Quantitative Comparison of Anticancer Activity
While direct comparative studies of 3-haloquinolines are limited, the available data for various brominated and other haloquinoline derivatives against different cancer cell lines are summarized below. It is important to note that the presented compounds have different substitution patterns in addition to the halogen, which influences their activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [3] |
| HeLa (human cervical cancer) | 26.4 | [3] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [3] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [3] |
| HeLa (human cervical cancer) | 59.5 | [3] | |
| HT29 (human colon adenocarcinoma) | 36.6 | [3] | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [3] |
| HeLa (human cervical cancer) | 24.1 | [3] | |
| HT29 (human colon adenocarcinoma) | 26.2 | [3] | |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | HuCCT1 (cholangiocarcinoma) | ~25 (after 48h) | |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | HuCCT1 (cholangiocarcinoma) | ~20 (after 48h) |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics. Other haloquinolines, including bromo- and iodo-derivatives, have also shown promising antimicrobial activities.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for some haloquinoline derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 12.5 | |
| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Candida albicans | 25 | |
| Gatifloxacin isomer (fluoroquinolone derivative) | Klebsiella pneumoniae | 0.015 | [4][5] |
| Iodo-quinoline derivative (4s) | Staphylococcus epidermidis | - | [6] |
| Iodo-quinoline derivative (4c) | Staphylococcus epidermidis | - | [6] |
| Iodo-quinoline derivative (4e) | Staphylococcus epidermidis | - | [6] |
| Iodo-quinoline derivative (4d) | Staphylococcus epidermidis | - | [6] |
Anti-inflammatory Activity
Certain haloquinolines have been investigated for their anti-inflammatory properties. For instance, a study on 3-arylcoumarins, which can be synthesized from salicylaldehydes, reported that 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin exhibited potent nitric oxide (NO) production inhibitory activity in lipopolysaccharide-activated mouse macrophage RAW264.7 cells, with an IC₅₀ value of 6.9 μM.[7] This suggests that bromo-substituted aromatic systems can be effective anti-inflammatory agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols for assessing the biological activities of haloquinolines.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Haloquinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the haloquinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent without the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism
-
96-well microtiter plates
-
Haloquinoline compounds
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Compound Dilution: Prepare serial two-fold dilutions of the haloquinoline compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8] Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Mandatory Visualization
Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism of action for many antimicrobial quinolones, particularly fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
Caption: Haloquinoline inhibition of bacterial DNA gyrase and topoisomerase IV.
Conclusion
The biological activity of haloquinolines is significantly influenced by the nature and position of the halogen substituent. While comprehensive comparative data for 3-haloquinolines is not yet available, the existing literature indicates that bromo-, chloro-, fluoro-, and iodo-quinolines all possess promising anticancer and antimicrobial properties. Further systematic structure-activity relationship studies are warranted to fully elucidate the specific contributions of different halogens at the 3-position and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Bromoquinoline Derivatives
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount for predicting and optimizing the therapeutic potential of novel compounds. This guide provides a comprehensive comparison of the spectroscopic analysis of 3-bromoquinoline and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting experimental data in a clear, comparative format and detailing the methodologies, this guide serves as a practical resource for the structural elucidation of this important class of heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and a selection of its derivatives. This comparative data highlights the influence of various substituents on the spectroscopic properties of the quinoline (B57606) core.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and its Derivatives
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | Other Signals | Solvent |
| This compound | 8.95 (d, J=2.4 Hz) | 8.25 (d, J=2.4 Hz) | 8.10 (d, J=8.4 Hz) | 7.65 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.80 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.95 (d, J=8.4 Hz) | - | CDCl₃ |
| 5,7-Dibromo-8-hydroxyquinoline [1][2] | 8.89 (dd, J=4.4, 1.2 Hz) | 8.54 (dd, J=8.4, 1.2 Hz) | 7.96 (s) | - | - | - | 7.65 (dd, J=8.4, 4.4 Hz, H-3), 3.3 (s, -OH) | CDCl₃ |
| 5-Bromo-8-methoxyquinoline [1] | 8.89-8.91 (dd, J=4.0, 1.2 Hz) | 8.43 (dd, J=8.4, 1.6 Hz) | - | 7.66 (d, J=8.4 Hz) | 6.87 (d, J=8.4 Hz) | - | 7.49 (dd, J=8.4, 4.0 Hz, H-3), 4.04 (s, -OCH₃) | CDCl₃ |
| 3,6-Dibromoquinoline | ~8.8 (d) | ~8.1 (d) | ~8.2 (d) | - | ~7.8 (dd) | ~7.9 (d) | - | CDCl₃ |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline [3] | 8.47 (d, J=2.4 Hz) | 7.70 (d, J=2.4 Hz) | - | - | - | - | 4.85 (bs, -OH), 4.03 (s, -OCH₃), 4.01 (s, -OCH₃) | CDCl₃ |
| 6-Bromo-3-hydroxyquinolin-2(1H)-one (Predicted) [4] | - | Singlet | ~7.0-8.0 | - | ~7.0-8.0 | ~7.0-8.0 | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and its Derivatives
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals | Solvent |
| This compound | 150.5 | 121.7 | 137.9 | 128.9 | 129.6 | 128.2 | 129.1 | 127.8 | 147.1 | - | CDCl₃ |
| 5,7-Dibromo-8-hydroxyquinoline [1] | 149.7 | 123.0 | 138.6 | 126.8 | 134.1 | - | 110.3 | 148.9 | 136.9 | 104.8 (C-5a) | CDCl₃ |
| 5-Bromo-8-methoxyquinoline [1] | 149.7 | 122.8 | 135.5 | 128.1 | 111.8 | 130.0 | 108.1 | 152.2 | 140.8 | 56.2 (-OCH₃) | CDCl₃ |
| 3,6-Dibromoquinoline | ~150 | ~122 | ~138 | ~129 | ~130 | ~120 | ~132 | ~128 | ~146 | - | CDCl₃ |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline [3] | 155.7 | 112.6 | 130.6 | 127.9 | 99.7 | 150.8 | 103.0 | 142.1 | 154.0 | 61.1 (-OCH₃), 55.9 (-OCH₃) | CDCl₃ |
| 6-Bromo-3-hydroxyquinolin-2(1H)-one (Predicted) [4] | ~160-165 | ~140-150 | ~110-140 | ~110-140 | ~110-140 | ~115-120 | ~110-140 | ~110-140 | ~110-140 | - | DMSO-d₆ |
Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and its Derivatives
| Compound | N-H/O-H Stretch | C-H Aromatic Stretch | C=C/C=N Aromatic Stretch | C-O Stretch | C-Br Stretch |
| This compound | - | ~3050 | ~1600, ~1480 | - | ~650 |
| 5,7-Dibromo-8-hydroxyquinoline [1] | 3066 (broad, -OH) | 2921 | 1581, 1563, 1490, 1457 | 1201 | 723, 649 |
| 5-Bromo-8-methoxyquinoline [1] | - | 2915, 2848 | 1600, 1588, 1500, 1460 | 1260 (asym), 1030 (sym) | ~700 |
| 3,6-Dibromoquinoline | - | ~3060 | ~1590, ~1470 | - | ~680, ~640 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline [3] | 3353 (broad, -OH) | 2939 | 1610, 1483, 1450 | 1294, 1221, 1074, 1030 | 866, 665, 650 |
| 6-Bromo-3-hydroxyquinolin-2(1H)-one | ~3400 (broad, -OH), ~3200 (N-H) | ~3100 | ~1660 (C=O), ~1600, ~1480 | ~1250 | ~670 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.[4]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution is clear and free of any solid particles.
2. Instrument Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for quinoline derivatives.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[4]
3. Instrument Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required.[4]
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.[4]
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is necessary for accurate integration of all carbon signals.[4]
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify and label the significant absorption bands.
Visualization of Experimental Workflow and Spectral Interpretation
The following diagrams, generated using the DOT language, illustrate the key processes in the spectroscopic analysis of this compound derivatives.
Caption: Experimental workflow for NMR and IR spectroscopic analysis.
Caption: Logical relationships in spectroscopic data interpretation.
References
A Comparative Guide to Validating the Structure of Synthesized 3-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for the Structural Verification of 3-Bromoquinoline.
The synthesis of novel compounds is a cornerstone of chemical research and drug development. However, the successful synthesis of a target molecule is only the first step; rigorous structural validation is paramount to ensure the compound's identity and purity. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of synthesized this compound, a heterocyclic compound of interest in medicinal chemistry. By comparing expected experimental data for this compound with a common isomer, 6-bromoquinoline, this guide offers a practical framework for researchers to confidently verify their synthesized products.
Spectroscopic Comparison: this compound vs. 6-Bromoquinoline
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its structural isomer, 6-bromoquinoline. The distinct spectral data for each isomer provide a clear basis for structural differentiation.
Table 1: ¹H NMR Data (in CDCl₃)
| Proton | This compound | 6-Bromoquinoline |
| H-2 | ~8.9 ppm (d, J ≈ 2.2 Hz) | ~8.8 ppm (dd, J ≈ 4.2, 1.7 Hz) |
| H-4 | ~8.1 ppm (d, J ≈ 2.2 Hz) | ~8.0 ppm (dd, J ≈ 8.3, 1.7 Hz) |
| H-5 | ~7.8 ppm (d, J ≈ 8.1 Hz) | ~8.1 ppm (d, J ≈ 8.8 Hz) |
| H-6 | ~7.6 ppm (ddd, J ≈ 8.4, 6.9, 1.4 Hz) | - (Bromine Substituted) |
| H-7 | ~7.7 ppm (ddd, J ≈ 8.1, 6.9, 1.2 Hz) | ~7.7 ppm (dd, J ≈ 8.8, 2.2 Hz) |
| H-8 | ~8.1 ppm (d, J ≈ 8.4 Hz) | ~8.3 ppm (d, J ≈ 2.2 Hz) |
Table 2: ¹³C NMR Data (in CDCl₃)
| Carbon | This compound | 6-Bromoquinoline |
| C-2 | ~151.0 ppm | ~150.0 ppm |
| C-3 | ~120.0 ppm | ~122.0 ppm |
| C-4 | ~137.0 ppm | ~135.0 ppm |
| C-4a | ~147.0 ppm | ~148.0 ppm |
| C-5 | ~129.0 ppm | ~130.0 ppm |
| C-6 | ~128.0 ppm | ~121.0 ppm |
| C-7 | ~130.0 ppm | ~133.0 ppm |
| C-8 | ~127.0 ppm | ~129.0 ppm |
| C-8a | ~148.0 ppm | ~147.0 ppm |
Table 3: Mass Spectrometry (Electron Ionization - EI)
| Parameter | This compound | 6-Bromoquinoline |
| Molecular Ion (M⁺) | m/z 207/209 (approx. 1:1 ratio) | m/z 207/209 (approx. 1:1 ratio) |
| Key Fragment | m/z 128 ([M-Br]⁺) | m/z 128 ([M-Br]⁺) |
| m/z 101 ([C₇H₅N]⁺) | m/z 101 ([C₇H₅N]⁺) |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy
| Vibrational Mode | This compound (cm⁻¹) | 6-Bromoquinoline (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |
| C=C Aromatic Stretch | ~1600, 1570, 1480 | ~1600, 1560, 1470 |
| C-N Stretch | ~1320 | ~1310 |
| C-Br Stretch | ~680 | ~690 |
| Out-of-plane Bending | ~870, 750 | ~880, 820, 740 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with a line broadening of 1-2 Hz.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Validation Workflow and a Hypothetical Signaling Pathway
To further clarify the process, the following diagrams illustrate the experimental workflow for structural validation and a hypothetical signaling pathway where a this compound derivative might be investigated.
comparative study of different synthetic routes to 3-bromoquinoline
A Comparative Guide to the Synthetic Routes of 3-Bromoquinoline
For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a foundational aspect of medicinal chemistry and materials science. This compound, in particular, serves as a versatile intermediate for the introduction of various functional groups at the 3-position of the quinoline (B57606) ring system. This guide provides a comparative analysis of several key synthetic routes to this compound, offering insights into their relative advantages and disadvantages. The methods covered include classical approaches such as direct electrophilic bromination and the Sandmeyer reaction, as well as more contemporary methods like [4+2] cycloaddition. Additionally, a method involving the construction of the quinoline ring from acyclic precursors is discussed.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to this compound is often a trade-off between factors such as regioselectivity, yield, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for the different synthetic methodologies.
| Synthetic Route | Key Reactants | Typical Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Direct Gas-Phase Bromination | Quinoline, Bromine | Vapor phase, 300°C | Moderate | Atom economical, uses readily available starting materials. | Requires specialized equipment for gas-phase reactions; potential for side products. |
| [4+2] Cycloaddition | Benzyl (B1604629) azide (B81097), 1-Bromoalkyne | Triflic acid (TfOH), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 60-75 | High regioselectivity, milder conditions than gas-phase reactions.[1][2] | Requires multi-step synthesis of starting materials.[1][2] |
| Sandmeyer Reaction | 3-Aminoquinoline (B160951) | NaNO₂, HBr, CuBr | Good | Good regioselectivity, well-established and reliable reaction.[3][4][5][6][7] | Requires the synthesis of 3-aminoquinoline precursor. |
| Synthesis from Acyclic Precursors | Substituted aniline (B41778), Brominated malondialdehyde derivative | Acid or base catalysis | High | High yield, good for large-scale production, readily available raw materials.[8] | Can involve multiple synthetic steps to prepare the acyclic precursors.[8] |
Experimental Protocols
Direct Gas-Phase Bromination of Quinoline
This method relies on the electrophilic substitution of bromine onto the quinoline ring. The regioselectivity is highly dependent on the reaction conditions, with gas-phase bromination at 300°C favoring the formation of this compound.[9][10]
Protocol:
-
A stream of quinoline vapor is mixed with bromine vapor in an inert carrier gas (e.g., nitrogen).
-
The gas mixture is passed through a heated tube reactor maintained at 300°C.
-
The reaction products are cooled and collected in a cold trap.
-
The crude product is then purified by distillation or chromatography to isolate this compound.
[4+2] Cycloaddition for Regioselective Synthesis
This modern approach offers a highly regioselective synthesis of this compound derivatives through a formal [4+2] cycloaddition reaction.[1][2]
Protocol:
-
To a solution of benzyl azide in a suitable solvent (e.g., 1,2-dichloroethane), triflic acid is added to generate the N-aryliminium ion in situ.
-
A 1-bromoalkyne (e.g., bromophenylacetylene) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, yielding a dihydroquinoline intermediate.
-
The crude intermediate is then oxidized using an oxidizing agent such as DDQ to afford the this compound product.
-
The final product is purified by column chromatography.
Sandmeyer Reaction of 3-Aminoquinoline
The Sandmeyer reaction provides a classical and reliable method for the conversion of an amino group to a bromine substituent.[3][4][5][6][7]
Protocol:
-
3-Aminoquinoline is dissolved in an aqueous solution of hydrobromic acid.
-
The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.
-
The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product is extracted with an organic solvent and purified by distillation or chromatography.
Synthesis from Acyclic Precursors
This approach involves the construction of the quinoline ring from acyclic starting materials, with the bromine atom being introduced at an early stage.
Protocol:
-
1,1,3,3-Tetramethoxypropane is brominated to form a brominated malondialdehyde equivalent.
-
This intermediate is then reacted with a substituted aniline in the presence of an acid or base catalyst.
-
The resulting intermediate undergoes cyclization and dehydration to form the this compound product.[8]
-
The product is isolated and purified by standard methods such as crystallization or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Caption: Direct Gas-Phase Bromination of Quinoline.
Caption: [4+2] Cycloaddition Route.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 3-Bromoquinoline by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-bromoquinoline is a critical step in ensuring the reliability of experimental outcomes and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by hypothetical experimental data and detailed protocols.
The selection of an appropriate analytical method hinges on factors such as the analyte's physicochemical properties, potential impurities, and the specific requirements of the analysis, including sensitivity and the need for structural confirmation. While HPLC is well-suited for a wide range of organic compounds, GC-MS offers a powerful alternative, particularly for volatile and thermally stable molecules.
Comparison of Analytical Techniques
A summary of the key performance characteristics of HPLC and GC-MS for the analysis of this compound is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, coupled with mass spectrometry for detection and identification. |
| Volatility Requirement | Not required, making it suitable for non-volatile and thermally labile compounds. | Required, suitable for volatile and thermally stable compounds. |
| Typical Run Time | 15 - 30 minutes | 10 - 25 minutes |
| Limit of Detection (LOD) | ~5-50 ng/mL | ~0.1-5 ng/mL |
| Limit of Quantification (LOQ) | ~20-150 ng/mL | ~0.5-20 ng/mL |
| Structural Information | Limited to UV-Vis spectra unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from mass fragmentation patterns. |
| Primary Application for this compound | Quantification of the main component and non-volatile or thermally sensitive impurities. | High-sensitivity detection and identification of volatile impurities and by-products. |
Experimental Workflow
The general workflow for assessing the purity of this compound using a chromatographic method involves sample preparation, chromatographic separation, and data analysis.
Caption: General workflow for chromatographic purity analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the analysis of a this compound sample using HPLC and GC-MS. This data is for illustrative purposes to highlight the comparative performance of the two techniques.
| Parameter | HPLC | GC-MS |
| Retention Time of this compound | 8.52 min | 12.78 min |
| Peak Area of this compound | 1,250,000 | 1,800,000 |
| Calculated Purity (Area %) | 99.5% | 99.6% |
| Detected Impurity 1 (Retention Time) | 6.21 min | 10.45 min |
| Detected Impurity 2 (Retention Time) | 10.89 min | Not Detected |
| Resolution (Main Peak and Impurity 1) | 2.5 | 3.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC and GC-MS analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the routine purity assessment of this compound, providing quantification of the main component and related non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (70:30, v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the sensitive detection of volatile impurities and provides definitive identification of this compound and its related substances through mass spectral data.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-400.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Method Selection Logic
The choice between HPLC and GC-MS for purity analysis of this compound depends on the specific analytical goals. The following decision tree illustrates a logical approach to selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
In Vitro Anticancer Potential of 3-Bromoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including significant anticancer properties. Among these, 3-bromoquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the in vitro performance of selected this compound and related brominated quinoline derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Brominated Quinoline Derivatives
The antitumor potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's cytotoxicity. The table below summarizes the IC50 values for several brominated quinoline derivatives from various studies.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | C6 (Rat Glioma) | 13.6 | 5-Fluorouracil (5-FU) | Not Specified |
| HeLa (Cervical Cancer) | 11.9 | 5-Fluorouracil (5-FU) | Not Specified | |
| HT29 (Colon Adenocarcinoma) | 14.5 | 5-Fluorouracil (5-FU) | Not Specified | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioma) | 9.6 | 5-Fluorouracil (5-FU) | Not Specified |
| HeLa (Cervical Cancer) | 5.45 | 5-Fluorouracil (5-FU) | Not Specified | |
| HT29 (Colon Adenocarcinoma) | 6.12 | 5-Fluorouracil (5-FU) | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline (17) | C6 (Rat Glioma) | 19.3 | 5-Fluorouracil (5-FU) | Not Specified |
| HeLa (Cervical Cancer) | 13.4 | 5-Fluorouracil (5-FU) | Not Specified | |
| HT29 (Colon Adenocarcinoma) | 12.8 | 5-Fluorouracil (5-FU) | Not Specified | |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon Adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not Specified |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 µg/mL | Not Specified | Not Specified |
| HeLa (Cervical Cancer) | 8.9 µg/mL | Not Specified | Not Specified | |
| HT29 (Colon Adenocarcinoma) | 7.4 µg/mL | Not Specified | Not Specified | |
| Compound 6 | MCF-7 (Breast Cancer) | 8.5 | Doxorubicin | 32.02 |
| Compound 14 | MCF-7 (Breast Cancer) | 23.5 | Doxorubicin | 32.02 |
| Compound 19 | MCF-7 (Breast Cancer) | 23.7 | Doxorubicin | 32.02 |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions, such as incubation times and specific assay protocols.[1]
Experimental Protocols
Standardized in vitro assays are crucial for determining the cytotoxic potential and mechanism of action of novel compounds. Below are detailed protocols for key experiments used in the evaluation of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells. Incubate for 24, 48, or 72 hours.[2]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
Caption: General workflow for in vitro cytotoxicity screening.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivatives at the desired concentrations and for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Mechanism of Action
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key cellular enzymes.
Induction of Apoptosis
Several brominated quinoline derivatives have been shown to induce apoptosis in cancer cells.[4] This process can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. Studies on quinoline derivatives have demonstrated the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[5] Activation of caspase-9 is indicative of the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, while caspase-8 activation is a hallmark of the extrinsic pathway.[5]
Caption: Simplified diagram of a potential apoptosis induction pathway.
Inhibition of Topoisomerase I
DNA topoisomerase I is a crucial enzyme involved in DNA replication and repair.[6] Its inhibition leads to DNA damage and ultimately, cell death. Several quinoline derivatives have been identified as inhibitors of topoisomerase I.[7][8] These compounds can stabilize the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand, which results in the accumulation of DNA breaks and triggers apoptosis.[9] The ability of some brominated quinolines to inhibit human topoisomerase I suggests this as a key mechanism for their anticancer activity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular topoisomerase I inhibition and antiproliferative activity by MJ-III-65 (NSC 706744), an indenoisoquinoline topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Bromoquinoline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-bromoquinoline analogs. Drawing from experimental data, we delve into their potential as anticancer and antimicrobial agents, offering insights to inform the rational design of novel therapeutics.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle for further functionalization and can significantly influence the biological activity of the resulting analogs. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the SAR of this promising class of compounds.
Comparative Analysis of Anticancer Activity
| Compound ID | Structure | R5 | R6 | R7 | R8 | Cell Line | IC50 (µg/mL) | Reference |
| 1 | 8-Hydroxyquinoline (B1678124) | H | H | H | OH | C6 | >50 | [1] |
| 2 | 5,7-Dibromo-8-hydroxyquinoline | Br | H | Br | OH | C6 | 12.3 | [1] |
| 3 | 7-Bromo-8-hydroxyquinoline | H | H | Br | OH | C6 | 25.6 | [1] |
| 4 | 3,6,8-Tribromoquinoline | H | Br | H | Br | HT29, HeLa, C6 | No inhibitory activity | [2] |
| 5 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | Br | Br | Br | OMe | HT29, HeLa, C6 | Significant inhibitory effects | [2] |
| 6 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Br | OMe | Br | OH | HT29, HeLa, C6 | High activity (IC50: 5.45–9.6 µg/mL) | [2] |
Key Insights from the Data:
-
Importance of Bromine Substitution: The data suggests that the presence and position of bromine atoms on the quinoline ring are critical for anticancer activity. For instance, the introduction of bromine atoms at the 5 and 7 positions of 8-hydroxyquinoline (Compound 2) significantly enhances its potency against C6 glioma cells compared to the unsubstituted parent compound (Compound 1)[1].
-
Synergistic Effects: The combination of bromine with other substituents, such as hydroxyl and methoxy (B1213986) groups, appears to play a crucial role in determining the antiproliferative effects[2].
-
Position-Dependent Activity: While this table does not provide a clear SAR for the 3-bromo position specifically, it highlights that bromination at various positions can lead to potent anticancer compounds. Further focused studies on 3-bromo analogs are necessary to delineate the specific contribution of this substitution pattern.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29, C6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
Many quinoline derivatives exhibit their anticancer effects by inhibiting protein kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified kinase (e.g., PDGF-RTK)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide
-
ATP
-
This compound analogs (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and serially diluted this compound analogs.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Many quinoline-based compounds exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of PDGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not comprehensive for a direct SAR on the 3-bromo position, indicates that brominated quinolines possess significant anticancer potential. The strategic placement of bromine atoms, in combination with other functional groups, can lead to potent inhibitors of cancer cell growth. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and rational design of this compound analogs. Future research should focus on the systematic synthesis and evaluation of a series of this compound derivatives to establish a clear and predictive structure-activity relationship, which will be invaluable for the optimization of lead compounds in drug discovery programs.
References
comparing the efficacy of different catalysts for 3-bromoquinoline coupling
For researchers, scientists, and drug development professionals, the functionalization of the quinoline (B57606) scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The strategic installation of substituents at the 3-position of the quinoline ring via cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of 3-bromoquinoline through Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, with supporting data from analogous systems.
Comparative Performance of Catalytic Systems
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. Below is a summary of catalyst performance for various coupling reactions, drawing on data from this compound and structurally related aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of bromoquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to this compound.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane (B91453) | 90 | 85 | Often provides higher yields and better selectivity compared to Pd(PPh₃)₄ for related substrates.[1] |
| 3% Pd/C | None | Various | Various | 10-110 | Up to 100 | Highly efficient heterogeneous catalyst for Suzuki reactions of various aryl halides, offering easy separation and reusability.[2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | NEt₃ | Toluene | 50-80 | High | A classic and highly effective system for Sonogashira couplings of aryl bromides.[3] |
| Pd(PPh₃)₄ | CuI | PPh₃ | NEt₃ | DMF | RT-60 | High | Effective for the coupling of phenylacetylene (B144264) with this compound.[4] |
| PdCl₂(dppf) | CuI | dppf | Cs₂CO₃ | 1,4-Dioxane | 80 | High | Offers an alternative ligand system that can be effective for complex substrates. |
| Copper-free system | None | P(t-Bu)₃ | Various | Various | RT | High | Copper-free conditions can prevent the undesired homocoupling of the alkyne.[5] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100-120 | Moderate-High | A standard catalyst system for Heck reactions; higher temperatures may be required.[3] |
| Pd(PPh₃)₄ | None | K₂CO₃ | NMP | 120 | Moderate | Can be effective, though sometimes less active than in situ generated catalysts.[3] |
| Palladacycle Complexes | None | NaOAc | DMA | 130-140 | High | Highly active catalysts that can operate at low loadings with high turnover numbers.[6] |
| Pd-NHC Complexes | NHC | Cs₂CO₃ | Dioxane | 110-150 | High | N-Heterocyclic carbene ligands offer high thermal stability, making them suitable for Heck couplings.[7][8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine (B1218219) ligands is often essential for high reaction efficiency.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High | A second-generation catalyst system effective for coupling primary and secondary amines.[9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Bulky monodentate ligands like XPhos are generally very effective for a wide range of amines.[10] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 | High | Another highly effective bulky monophosphine ligand, particularly for secondary amines.[11] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions.
General Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL) is degassed with argon for 15 minutes.[1] The reaction mixture is then heated at 90°C for 12 hours.[1] After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
General Sonogashira Coupling Protocol
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%).[12] Add anhydrous solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 eq).[12] The mixture is degassed by bubbling argon through the solution for 10-15 minutes.[12] The terminal alkyne (1.1-1.5 eq) is then added via syringe.[12] The reaction mixture is stirred at the desired temperature (room temperature to 80°C) and monitored by TLC or GC/LC-MS.[12]
General Heck Reaction Protocol
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) are combined in an anhydrous solvent like DMF or NMP (5 mL). The tube is sealed and heated to 100-140°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol). The tube is evacuated and backfilled with argon. Toluene or dioxane (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated and the residue is purified by column chromatography.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
The Pharmaceutical Promise of 3-Bromoquinoline: A Comparative Review of its Applications
For researchers, scientists, and drug development professionals, the quinoline (B57606) scaffold represents a privileged structure in medicinal chemistry. Among its many derivatives, 3-bromoquinoline has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of this compound's applications in pharmaceuticals, focusing on its utility in developing anticancer and anti-inflammatory drugs. We present key experimental data, detailed methodologies, and a comparative analysis with alternative compounds to support further research and development in this promising area.
A Versatile Intermediate in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical properties, including its susceptibility to various coupling reactions, make it an ideal starting point for creating diverse molecular architectures.[1] This versatility has been exploited to develop compounds with significant biological activities, particularly in the fields of oncology and inflammation.
Anticancer Applications of this compound Derivatives
The development of novel anticancer agents is a primary focus of research involving this compound. Numerous studies have demonstrated the potent cytotoxic effects of its derivatives against a range of cancer cell lines.
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. This data allows for a direct comparison of the potency of these compounds.
Table 1: Anticancer Activity of Brominated Methoxyquinolines and Nitrated Bromoquinolines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (rat glioblastoma) | Not specified | 5-Fluorouracil (5-FU) | 240.8 |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HeLa (human cervical cancer) | Not specified | 5-Fluorouracil (5-FU) | 258.3 |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HT29 (human colon adenocarcinoma) | Not specified | 5-Fluorouracil (5-FU) | Not specified |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 15.4 | 5-Fluorouracil (5-FU) | 240.8 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | 26.4 | 5-Fluorouracil (5-FU) | 258.3 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | 15.0 | 5-Fluorouracil (5-FU) | Not specified |
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
Data sourced from a study on highly brominated quinolines and their anticancer activities.[2]
Table 2: Anticancer Activity of Brominated 8-Hydroxyquinolines
| Compound ID/Name | Cancer Cell Line | IC50 (µg/mL) | Reference Compound |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 - 25.6 | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | 6.7 - 25.6 | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | 6.7 - 25.6 | Not specified |
| 6,8-dibromo-4(3H)quinazolino ne derivative (XIIIb) | MCF-7 (human breast adenocarcinoma) | 1.7 | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolino ne derivative (IX) | MCF-7 | 1.8 | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolino ne derivative (XIVd) | MCF-7 | 1.83 | Doxorubicin |
Data compiled from studies on brominated quinolines and quinazolinones.
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.
Caption: Inhibition of Topoisomerase I by this compound derivatives.
Experimental Protocols
A common method for synthesizing this compound derivatives involves a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne.
-
Reaction Setup: In a round-bottom flask, the arylmethyl azide (1.0 equivalent) and 1-bromoalkyne (2.0 equivalents) are dissolved in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE).
-
Acid Promotion: Trifluoromethanesulfonic acid (TfOH) (1.2 equivalents) is added to the mixture to promote the rearrangement of the arylmethyl azide. The reaction is typically stirred overnight at room temperature.
-
Oxidation: Following the initial reaction, a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.0 equivalent) in ethyl acetate (B1210297) (EtOAc) is added to the crude dihydroquinoline product to facilitate oxidation to the final quinoline derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then exposed to various concentrations of the this compound derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Anti-inflammatory Applications of this compound Derivatives
Chronic inflammation is a key factor in the development of numerous diseases. This compound derivatives have shown promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of 3-bromo isoquinoline (B145761) derivatives has been investigated, with studies suggesting noteworthy analgesic and anti-inflammatory activity. While extensive comparative quantitative data is still emerging, initial findings are encouraging.
Mechanism of Anti-inflammatory Action
A primary mechanism through which this compound derivatives may exert their anti-inflammatory effects is by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
This is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test animals receive the this compound derivative orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Comparison with Other Heterocyclic Scaffolds
While this compound derivatives show significant promise, it is important to consider their performance in the context of other well-established heterocyclic scaffolds in medicinal chemistry, such as imidazole, pyrazole, and pyridine (B92270) derivatives. These scaffolds are also prevalent in a wide range of approved drugs. Direct, head-to-head comparative studies are essential to fully elucidate the advantages and disadvantages of the this compound core in specific therapeutic applications. Future research should focus on such comparative analyses to guide the rational design of next-generation pharmaceuticals.
Conclusion
This compound is a highly versatile and valuable scaffold in pharmaceutical research, with its derivatives demonstrating potent anticancer and anti-inflammatory activities. The data presented in this guide highlights the significant potential of these compounds. However, further research is needed to fully understand their mechanisms of action, to conduct direct comparisons with other therapeutic agents, and to optimize their pharmacological profiles for clinical development. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Bromoquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 3-Bromoquinoline, ensuring operational integrity and personnel safety.
Hazard Profile: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][4][5]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields / Face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used for splash hazards. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Inspect gloves for degradation or punctures before use.[2] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and fully fastened to protect against splashes. |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood.[1][3] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to offer protection from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is essential for minimizing risks associated with this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents involved in the procedure.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Set up all required apparatus and reagents before handling the compound.
-
-
Handling:
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct sequence to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work.[1]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial for environmental protection and regulatory compliance.
-
Waste Categorization: All waste containing this compound is to be treated as hazardous waste.
-
Contaminated Materials: Any disposable items, such as gloves, pipette tips, and absorbent paper that have come into contact with this compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, should be stored in a sealed, properly labeled container. This container should be segregated for halogenated organic waste.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant.[1][3] Do not discharge this compound or its waste into drains or the environment.[4][7]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[1] Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing at once.[4] Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, seek medical advice.[4]
-
Inhalation: Move the individual to fresh air immediately.[1][4] If breathing is difficult or ceases, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[8] Call a physician or poison control center without delay.[1][2]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
